molecular formula C16H17N B1625904 N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene CAS No. 33816-55-6

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Cat. No.: B1625904
CAS No.: 33816-55-6
M. Wt: 223.31 g/mol
InChI Key: LSDXVUJCUPTXIN-UHFFFAOYSA-N
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Description

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a useful research compound. Its molecular formula is C16H17N and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDXVUJCUPTXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496618
Record name N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33816-55-6
Record name N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Introduction

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a secondary amine derivative of the tetralin scaffold. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse pharmacological activities exhibited by its analogues, including effects on the central nervous system and spasmolytic properties.[1][2] The rigid, partially saturated bicyclic structure of the tetralin core, combined with the electronic and steric contributions of the N-phenyl substituent, makes it a compelling scaffold for designing novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and for predicting its pharmacokinetic and pharmacodynamic behavior.

This guide provides a comprehensive overview of the known physicochemical properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene, outlines standard experimental protocols for their determination, and discusses the implications of these properties for research and development.

Chemical Identity and Core Properties

The fundamental identifiers and properties of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene are summarized below. These data are crucial for accurate documentation, sourcing, and regulatory compliance.

PropertyValueSource
IUPAC Name N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine[3]
CAS Number 33816-55-6[3]
Molecular Formula C₁₆H₁₇N[3]
Molecular Weight 223.31 g/mol [3]
Exact Mass 223.136 g/mol [3]

Synthesis Pathway

A common synthetic route to N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene involves the reductive amination of β-tetralone with aniline. This reaction typically proceeds via the formation of an enamine or imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to the success of the reaction, with common options including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product beta_tetralone β-Tetralone (CAS: 530-93-8) reductive_amination Reductive Amination beta_tetralone->reductive_amination aniline Aniline aniline->reductive_amination product N-Phenyl-1,2,3,4-tetrahydro- 2-aminonaphthalene reductive_amination->product Reduction of imine intermediate

Caption: Synthetic workflow for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of the physicochemical properties is essential for drug development, influencing factors such as solubility, stability, and bioavailability. While specific experimental data for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is not widely published, this section outlines the key parameters and the expected spectroscopic features based on its chemical structure.

Core Physicochemical Parameters
PropertyExperimental ValueSignificance in Drug Development
Melting Point (°C) Data not availableInfluences purity assessment, polymorphism, and formulation design.
Boiling Point (°C) Data not availableImportant for purification by distillation and assessing thermal stability.
Solubility Data not availableCritical for formulation, bioavailability, and designing in vitro assays.
pKa Data not availableDetermines the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity confirmation of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl and tetralin rings, typically in the range of 6.5-7.5 ppm. The aliphatic protons of the tetralin core would appear as complex multiplets in the upfield region (1.5-3.5 ppm). The N-H proton would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

    • ¹³C NMR: The spectrum would display signals for the aromatic carbons (110-150 ppm) and the aliphatic carbons of the tetralin ring (20-60 ppm).

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹.

    • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

    • C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Electron ionization (EI) mass spectrometry is expected to show a molecular ion peak corresponding to the exact mass of the compound (223.136 m/z).

    • The fragmentation pattern would likely involve cleavage of the C-N bond and fragmentation of the tetralin ring, providing further structural information.

Experimental Protocols

The following section details standardized methodologies for the determination of key physicochemical and analytical parameters for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-3 mg of the purified solid sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and a reference pan (empty) into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

DSC_Workflow start Start sample_prep Weigh 1-3 mg of sample into DSC pan start->sample_prep instrument_setup Place sample and reference pans in DSC cell sample_prep->instrument_setup thermal_program Heat at 10 °C/min under N₂ instrument_setup->thermal_program data_analysis Determine melting point from endothermic peak thermal_program->data_analysis end End data_analysis->end

Caption: Workflow for melting point determination using DSC.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare an appropriate mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid, to ensure good peak shape and resolution.[4]

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) and dilute to create a series of calibration standards.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Pharmacological Context and Safety Considerations

Derivatives of 2-aminotetralin have been investigated for a range of pharmacological activities.[2][5] For instance, certain N-substituted 1,2,3,4-tetrahydro-2-naphthylamine derivatives have shown potential as spasmolytic agents.[2] While the specific biological activity of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is not documented, its structural similarity to known bioactive molecules suggests it could be a valuable scaffold in drug discovery programs.

From a safety perspective, aromatic amines as a class can pose health risks. The related compound, N-phenyl-2-naphthylamine, is an irritant to the eyes, skin, and mucous membranes.[6] It is also suspected to be a carcinogen, as it can be metabolized to 2-naphthylamine, a known bladder carcinogen.[7][8] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene. All work should be conducted in a well-ventilated fume hood.

Conclusion

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a molecule with significant potential in chemical and pharmaceutical research. While a complete experimental profile of its physicochemical properties is not yet available in the public domain, this guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and the standard methodologies required for its full characterization. The insights into the expected spectroscopic features and the pharmacological context of related compounds offer a solid starting point for researchers and drug development professionals interested in exploring the potential of this and similar molecules. The protocols and data presented herein are intended to facilitate further research and ensure the safe and effective use of this compound in a laboratory setting.

References

  • N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE | Chemsrc. (2025, August 20). Chemsrc.com. [Link]

  • Naphthalene, 1,2,3,4-tetrahydro-1-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • A One-Pot Three Component Green Synthesis of 1-Aminoalkyl-2-Naphthols Using Grindstone Chemistry. (2015). International Journal of Current Microbiology and Applied Sciences, 4(3), 1000-1008. [Link]

  • 1-Phenyl-1,2,3,4-tetrahydronaphthalene | C16H16 | CID 18178 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Velmurugan, R., & Sekar, M. (2009). Synthesis and Spectral Studies of Substituted Phenyl and Naphthyl imino-1,2,3,4-tetrahydrocarbazoles. Asian Journal of Chemistry, 21(6), 4321-4324. [Link]

  • Velmurugan, R., & Sekar, M. (2009). Synthesis and Spectral Studies of Substituted Phenyl and Naphthyl imino-1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

  • Naphthalene, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • [Chemical and pharmacological research on pyran derivatives. XIV. 3-alkylaminoaphtho/2,1-b/pyran-1-ones and derivatives]. (1979). PubMed. [Link]

  • Marek, E. M., Koslitz, S., Weiss, T., Fartasch, M., Schlüter, G., Käfferlein, H. U., & Brüning, T. (2017). Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. Archives of toxicology, 91(11), 3587–3597. [Link]

  • [Derivatives of 2-amino-1,2,3,4-tetrahydronaphthalene, II: Synthesis and pharmacological investigation of N-substituted trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalenes (author's transl)]. (1977). PubMed. [Link]

  • N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). (1992). OSHA. [Link]

  • 2-Naphthylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • 2-Naphthalenamine, N-phenyl-: Human health tier II assessment. (2013). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Quantification of N-phenyl-2-naphthylamine by gas chromatography and isotope-dilution mass spectrometry and its percutaneous absorption ex vivo under workplace conditions. (2017). ResearchGate. [Link]

  • Kanao, M., Hashizume, T., Ichikawa, Y., Irie, K., & Isoda, S. (1982). Spasmolytic agents. 2. 1,2,3,4-Tetrahydro-2-naphthylamine derivatives. Journal of medicinal chemistry, 25(11), 1358–1363. [Link]

Sources

Molecular weight and formula of N-phenyl-2-aminotetralin derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular characteristics, synthesis, and pharmacological relevance of N-phenyl-2-aminotetralin derivatives. It is designed for researchers in medicinal chemistry and neuropharmacology, focusing on the specific N-phenyl (aniline) scaffold and its distinctions from related N-alkyl derivatives.

Introduction & Chemical Identity

The N-phenyl-2-aminotetralin (2-anilinotetralin) scaffold represents a specific subclass of 2-aminotetralins where the amine nitrogen is directly bonded to a phenyl ring, forming a secondary aniline. This structure is distinct from the widely known N-phenethyl dopaminergic agonists (e.g., N-0437) but shares the critical lipophilic tetralin core essential for blood-brain barrier (BBB) penetration and receptor hydrophobic pocket binding.

While N-alkyl-2-aminotetralins are classical dopamine D2/D3 agonists, the N-phenyl derivatives have emerged in broader medicinal campaigns, including antifungal research and as intermediates for complex CNS-active heterocycles.

Core Scaffold Analysis[1]
  • IUPAC Name: N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine

  • Core Geometry: The semi-rigid tetralin ring restricts the conformational freedom of the ethylamine side chain embedded within the ring, often enhancing receptor selectivity compared to flexible phenethylamines.

  • Chirality: The C2 position is a stereocenter. Biological activity is often enantioselective (typically the (S)-enantiomer is preferred for dopaminergic targets, though this varies by specific derivative).

Molecular Weight & Formula Data

The following table provides calculated molecular data for the core scaffold and key derivatives commonly explored in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical Properties of N-Phenyl-2-Aminotetralin Derivatives

Compound DescriptionSubstituent (Phenyl Ring)Substituent (Tetralin Ring)Molecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)
Core Scaffold None (H)None (H)C₁₆H₁₇N 223.32 223.1361
4'-Methoxy 4-OMeHC₁₇H₁₉NO253.34253.1467
4'-Chloro 4-ClHC₁₆H₁₆ClN257.76257.0971
4'-Fluoro 4-FHC₁₆H₁₆FN241.31241.1267
5-Hydroxy (Hybrid) H5-OHC₁₆H₁₇NO239.31239.1310
5-Methoxy H5-OMeC₁₇H₁₉NO253.34253.1467
Dual Substituted 4-F5-OHC₁₆H₁₆FNO257.30257.1216

Note on Lipophilicity: The core C₁₆H₁₇N has a predicted LogP of ~3.7–4.0, making it highly lipophilic. Substitutions like 5-OH (on the tetralin ring) are critical for mimicking the phenol group of neurotransmitters (dopamine/serotonin), reducing LogP to a more drug-like range (~2.5) and enabling hydrogen bonding with serine residues in GPCR binding pockets.

Synthetic Methodologies

To access these derivatives, two primary routes are recommended based on the availability of starting materials and the electronic nature of the phenyl ring.

Method A: Reductive Amination (The "Tetralone" Route)

This is the standard protocol for electron-rich or neutral anilines. It avoids the use of transition metals but requires careful pH control to prevent over-alkylation or imine hydrolysis.

  • Reagents: 2-Tetralone, Aniline derivative, NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE).

  • Protocol:

    • Step 1 (Imine Formation): Dissolve 2-tetralone (1.0 equiv) and aniline (1.1 equiv) in DCE. Add AcOH (1.0 equiv) to catalyze imine formation. Stir at room temperature for 1–2 hours.

    • Step 2 (Reduction): Add NaBH(OAc)₃ (1.5 equiv) in one portion. The mild nature of this reductant prevents reduction of the ketone before imine formation.

    • Step 3 (Workup): Quench with saturated NaHCO₃. Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Buchwald-Hartwig Cross-Coupling (The "Aminotetralin" Route)

This route is superior when introducing electron-deficient phenyl rings (e.g., 4-nitro, 4-cyano) or when starting from chiral 2-aminotetralin to preserve stereochemistry.

  • Reagents: 2-Aminotetralin (chiral or racemic), Aryl Bromide/Iodide, Pd(OAc)₂ or Pd₂dba₃, BINAP or Xantphos (ligand), NaOtBu (base), Toluene.

  • Protocol:

    • Step 1: Charge a flask with Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), and NaOtBu (1.4 equiv) under Argon.

    • Step 2: Add Toluene, Aryl Bromide (1.0 equiv), and 2-Aminotetralin (1.2 equiv).

    • Step 3: Heat to 80–100°C for 12–18 hours.

    • Mechanism: The bulky phosphine ligand facilitates the reductive elimination of the C-N bond while preventing beta-hydride elimination.

Experimental Visualization

The following diagram illustrates the logical flow for selecting a synthetic route.

SynthesisPathways Start Target: N-Phenyl-2-Aminotetralin Decision Check Phenyl Substituent Start->Decision RouteA Route A: Reductive Amination (Start: 2-Tetralone) Decision->RouteA Electron Rich/Neutral RouteB Route B: Buchwald-Hartwig (Start: 2-Aminotetralin) Decision->RouteB Electron Poor / Chiral Required ProcessA 1. Mix Tetralone + Aniline 2. NaBH(OAc)3, AcOH 3. One-pot reduction RouteA->ProcessA ProcessB 1. Pd Catalyst + Ligand (BINAP) 2. Aryl Halide + NaOtBu 3. Heat (80°C) RouteB->ProcessB Product Isolated Secondary Amine ProcessA->Product ProcessB->Product

Figure 1: Decision matrix for synthesizing N-phenyl-2-aminotetralin derivatives based on substrate electronics and stereochemical needs.

Structure-Activity Relationship (SAR) Logic

The biological activity of these derivatives is tightly controlled by substitutions at two key regions: the Tetralin Core (binding to the orthosteric pocket) and the N-Phenyl Tail (interacting with secondary pockets or extracellular loops).

Key Pharmacophores[3][4]
  • C5/C7 Hydroxyls (Tetralin): Essential for dopaminergic (D2/D3) and serotonergic (5-HT) activity. A C5-OH mimics the meta-hydroxyl of dopamine.

  • N-Phenyl Ring:

    • Para-substitution (4'-position): Modulates metabolic stability and potency. Small halogens (F, Cl) often block metabolic oxidation.

    • Ortho-substitution (2'-position): Induces steric twist, forcing the phenyl ring out of plane. This can drastically alter receptor affinity (e.g., creating subtype selectivity between D2 and D3).

SAR_Logic Core N-Phenyl-2-Aminotetralin Scaffold Tetralin Tetralin Ring (Orthosteric Binding) Core->Tetralin Nitrogen Amine Linker Core->Nitrogen Phenyl N-Phenyl Ring (Hydrophobic/Steric) Core->Phenyl C5_OH 5-OH / 7-OH (H-Bond Donor) Critical for Agonism Tetralin->C5_OH C2_Chiral C2 Chirality (S)-Enantiomer usually active Tetralin->C2_Chiral N_Sub N-Phenyl vs N-Alkyl Determines Receptor Subtype Nitrogen->N_Sub Para_Sub Para-Substituent (F, Cl, OMe) Metabolic Stability Phenyl->Para_Sub Ortho_Sub Ortho-Substituent Steric Twist / Selectivity Phenyl->Ortho_Sub

Figure 2: SAR map highlighting critical substitution points for tuning pharmacological activity.

References

  • Antifungal Activity of 2-Aminotetralins: Yao, B., et al. (2007).[1] "Synthesis and antifungal activities of novel 2-aminotetralin derivatives." Journal of Medicinal Chemistry.

  • Dopamine Receptor Agonists: Seiler, M. P., et al. (1986). "Structure-activity relationships of 2-aminotetralins and their influence on dopamine receptor subtypes." Journal of Medicinal Chemistry.

  • Buchwald-Hartwig Amination: Guram, A. S., & Buchwald, S. L. (1994).[2] "Palladium-Catalyzed Buchwald-Hartwig Amination."[3] Journal of the American Chemical Society.[2]

  • PubChem Compound Summary: "2-Aminotetralin."[2][4][5] National Center for Biotechnology Information.

  • Melatonin Receptor Ligands: Audinot, V., et al. (2003). "Binding profile of 4-phenyl-2-propionamidotetralin (4-P-PDOT)." Naunyn-Schmiedeberg's Archives of Pharmacology.

Sources

An In-depth Technical Guide to the Solubility Profile of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a molecule of significant interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive analysis of the predicted solubility profile of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene based on its physicochemical properties. In the absence of extensive publicly available quantitative data, this document emphasizes the theoretical underpinnings of its solubility and provides a detailed, field-proven experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to work with this compound.

Introduction: The Significance of Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that influences its behavior throughout the entire development lifecycle. From the choice of solvent for a chemical reaction to the bioavailability of a final drug product, solubility data informs crucial decisions. N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene, with its unique structural features, presents an interesting case for solubility analysis. This guide will delve into the factors expected to govern its solubility and provide the necessary tools for its experimental determination.

Physicochemical Properties and Predicted Solubility Profile

Molecular Structure and Properties
  • Chemical Name: N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine[1]

  • Molecular Formula: C₁₆H₁₇N[1]

  • Molecular Weight: 223.31 g/mol [1]

  • Structure: The molecule incorporates a polar secondary amine group, a non-polar phenyl ring, and a bulky, largely non-polar tetrahydronaphthalene moiety.

The interplay between the polar amine group, capable of acting as a hydrogen bond donor and acceptor, and the large non-polar aromatic and alicyclic structures will dictate its solubility. Aromatic amines are generally soluble in organic solvents but have limited solubility in water.[2][3]

Predicted Solubility in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in various classes of organic solvents.[4] The large non-polar surface area of the molecule suggests good solubility in non-polar and moderately polar solvents. The presence of the secondary amine group will contribute to some solubility in polar solvents, particularly those that can engage in hydrogen bonding.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, Toluene, BenzeneHighThe large non-polar tetrahydronaphthalene and phenyl groups will have strong van der Waals interactions with non-polar solvents.[4][5]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThese solvents can interact with the polar amine group through dipole-dipole interactions without the steric hindrance of hydrogen bonding.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowWhile these solvents can hydrogen bond with the amine group, the large hydrophobic backbone of the molecule will limit solubility.[6]
Highly Polar Water, AcetonitrileVery LowThe molecule's predominantly non-polar character will result in poor solvation by highly polar solvents like water.[6]

Experimental Protocol for Solubility Determination: The Isothermal Saturation Method

The following protocol describes a robust and reliable method for quantitatively determining the solubility of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in an organic solvent at a specific temperature.[7]

Rationale for Method Selection

The isothermal saturation method is chosen for its accuracy and directness. It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute. This method is considered a "gold standard" for solubility determination.

Materials and Equipment
  • N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.[8]

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator/shaker. The temperature should be controlled to ± 0.5 °C.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute a known volume of the filtered saturated solution with the same solvent using volumetric flasks and pipettes. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Add excess solute to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D E Allow excess solid to settle D->E F Filter supernatant E->F G Dilute sample F->G H Analyze by HPLC G->H I Calculate solubility from concentration and dilution factor H->I

Caption: Isothermal Saturation Method Workflow.

Advanced Considerations in Solubility

For a more in-depth understanding, researchers can employ thermodynamic models to predict solubility.[9] Models such as the modified UNIFAC can provide estimations, though they often require data on the compound's melting point and enthalpy of fusion.[9][10] Furthermore, machine learning approaches are emerging as powerful tools for predicting the solubility of organic molecules in various solvents.[11][12][13]

Conclusion

References

  • Unacademy. (n.d.). Learn About Aromatic and Aliphatic Amines. Unacademy. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

  • Jain, A., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Thordal, B., et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents? Quora. [Link]

  • Pobudkowska, A., & Reschke, G. (n.d.). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Chemistry LibreTexts. [Link]

  • Gimadiev, T. R., et al. (2025, April 28). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

  • Gimadiev, T. R., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. Journal of Chemical Information and Modeling. [Link]

  • University of Calgary. (2020, March 4). Amines and Heterocycles. [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Vedantu. [Link]

  • St. Ambrose University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Chemsrc. (2025, August 20). N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE. Chemsrc. [Link]

Sources

Technical Guide: Safety, Toxicology, and Handling of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (also known as N-phenyl-2-aminotetralin or PAT) is a secondary amine pharmacophore frequently utilized in medicinal chemistry as a scaffold for dopaminergic and serotonergic ligands.[1][2] Unlike its fully aromatic analog (N-phenyl-2-naphthylamine, a common industrial antioxidant), PAT possesses a non-planar, lipophilic tetralin ring system that facilitates Blood-Brain Barrier (BBB) penetration and specific CNS receptor binding.

This guide addresses the critical data gap regarding this compound. As a research chemical, it lacks a comprehensive, clinically validated Safety Data Sheet (SDS). Therefore, this document utilizes Structure-Activity Relationship (SAR) analysis and Read-Across Toxicology to establish a precautionary safety profile.

Part 1: Chemical Identification & Physicochemical Properties

Identity:

  • Chemical Name: N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene[3]

  • CAS Number: 33816-55-6 (Note: Often confused with the fully aromatic CAS 135-88-6; verification of the tetrahydro prefix is critical).

  • Synonyms: N-Phenyl-2-aminotetralin; 2-(Phenylamino)tetralin.

  • Molecular Formula: C₁₆H₁₇N

  • Molecular Weight: 223.31 g/mol

Physicochemical Drivers of Toxicity:

Property Value (Predicted) Toxicological Implication
LogP ~4.2 - 4.5 High Lipophilicity. Indicates rapid dermal absorption and high potential for BBB penetration.
pKa ~4.5 - 5.0 The N-phenyl group reduces basicity compared to the parent 2-aminotetralin, potentially altering lysosomal trapping dynamics.

| H-Bond Donors | 1 (Secondary Amine) | Capable of Phase II conjugation (Glucuronidation) but also metabolic N-oxidation. |

Part 2: Hazard Identification (GHS Classification)[4]

Disclaimer: This classification is derived from SAR analysis of the parent pharmacophore (2-aminotetralin) and the N-phenyl substituent. It represents a "Worst-Case" precautionary profile.

GHS Label Elements

Signal Word: DANGER

Hazard Statements:

  • H301: Toxic if swallowed (Inferred from potent CNS activity of tetralin derivatives).

  • H317: May cause an allergic skin reaction (Read-across from N-phenyl-2-naphthylamine).

  • H336: May cause drowsiness or dizziness (CNS depression/stimulation).

  • H373: May cause damage to organs (Liver/Blood) through prolonged or repeated exposure (Aniline-moiety bioactivation).

  • H410: Very toxic to aquatic life with long lasting effects.[4][5][6]

Precautionary Principle

Treat this substance as a Potent CNS Agent and a Potential Sensitizer . The structural similarity to dopaminergic agonists (e.g., Rotigotine precursors) suggests biological activity at nanomolar concentrations.

Part 3: Toxicological Mechanisms & SAR Analysis

This section synthesizes the "Why" behind the risks, moving beyond simple hazard lists to mechanistic causality.

Metabolic Bioactivation Pathways

The toxicity of PAT is dictated by the competition between detoxification (Ring Hydroxylation) and bioactivation (N-Hydroxylation).

  • N-Hydroxylation (The Tox Pathway): CYP450 enzymes can oxidize the secondary amine to a hydroxylamine. Further oxidation leads to a Quinone Imine species. This electrophile can bind covalently to hepatic proteins (hepatotoxicity) or trigger immune responses (sensitization).

  • Ring Hydroxylation (The Detox Pathway): Hydroxylation on the tetralin ring (positions 5, 6, or 7) usually leads to stable phenols that are rapidly glucuronidated and excreted.

Visualization: Metabolic Fate & Bioactivation Risk

MetabolicPathways cluster_legend Legend Parent N-Phenyl-2-aminotetralin (Lipophilic Parent) RingOH Ring Hydroxylation (C5/C6/C7) Parent->RingOH Major Pathway (Clearance) N_OH N-Hydroxylation (CYP450) Parent->N_OH Minor Pathway (Bioactivation) Glucuronide O-Glucuronide (Excretion) RingOH->Glucuronide Phase II QuinoneImine Quinone Imine (Reactive Electrophile) N_OH->QuinoneImine Oxidation Adduct Protein Adducts (Hepatotoxicity/Sensitization) QuinoneImine->Adduct Covalent Binding (Cys residues) key Green: Detoxification | Yellow: Intermediate | Red: Toxicity

Figure 1: Predicted metabolic fate of N-Phenyl-2-aminotetralin. The N-hydroxylation pathway represents the primary mechanism for potential idiosyncratic toxicity.

CNS Pharmacology Risks

Unlike simple industrial amines, the 2-aminotetralin core is a "privileged structure" for binding to G-protein coupled receptors (GPCRs).

  • Dopamine Agonism: 2-aminotetralins often act as D2/D3 agonists. Accidental exposure may result in nausea, hypotension, hallucinations, or dyskinesia.

  • Serotonin Activity: 5-HT receptor interaction may cause serotonin syndrome-like symptoms (hyperthermia, agitation) if exposure is significant.

Part 4: Safe Handling Protocol (OEB 3/4)

Due to the combination of high lipophilicity and predicted CNS potency, this compound should be handled under Occupational Exposure Band (OEB) 3 or 4 standards until specific toxicology data proves otherwise.

Engineering Controls
  • Primary: All weighing and solution preparation must occur within a Certified Fume Hood or Powder Containment Enclosure .

  • Secondary: HEPA filtration for exhaust.

  • Static Control: Use anti-static gun/ionizer during weighing. The lipophilic nature of the crystals often generates significant static charge, increasing dispersion risk.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Respiratory N95 (minimum) or P100/PAPRPrevention of inhalation of potent CNS-active dusts.
Hands Double Nitrile (0.11mm min)Lipophilic amines permeate latex rapidly. Double gloving provides a "breakthrough" buffer.
Eyes Chemical GogglesStandard safety glasses are insufficient for potential splashes of amine solutions (corrosive risk).
Body Tyvek Lab Coat (Wrist cuffs)Prevents dermal absorption through clothing contact.
Workflow Visualization

HandlingProtocol Start Storage (4°C, Inert Gas) Transfer Transfer to Fume Hood Start->Transfer Weighing Weighing (Anti-static, Closed Balance) Transfer->Weighing PPE Check Solubilization Solubilization (DMSO/Ethanol) Weighing->Solubilization Avoid Dust Decon Decontamination (10% Bleach or Weak Acid) Solubilization->Decon Spills/Tools Waste Hazardous Waste (Incineration) Decon->Waste

Figure 2: Standard Operating Procedure (SOP) flow for handling lipophilic amine pharmacophores.

Part 5: Emergency Response Protocols

First Aid
  • Inhalation: Remove to fresh air immediately.[5] Alert Medical: Mention potential "Dopaminergic/Serotonergic Agonist" exposure. This guides ER staff to look for hypotension or serotonin syndrome.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or DMSO, as these solvents will accelerate the transdermal absorption of the lipophilic amine.

  • Eye Contact: Rinse for 15 minutes.[5][7][8] Amine bases can cause corneal clouding; ophthalmological consult is required.

Spill Management
  • Evacuate the immediate area.

  • Don PPE: Double gloves, Tyvek suit, P100 respirator.

  • Neutralize: Do not sweep dry dust. Cover with a wet absorbent pad (propylene glycol or water) to suppress dust.

  • Clean: Wipe surface with 1N HCl (dilute acid) to convert the free base amine into a water-soluble salt, facilitating easier removal.

References

  • ChemSrc. (2025). N-PHENYL-1,2,3,4-TETRAHYDRO-2-AMINONAPHTHALENE CAS#: 33816-55-6.[3] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34677, 2-Aminotetralin. (Parent Pharmacophore Data). Retrieved from [Link]

  • Cannon, J. G., et al. (1989). Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives. Journal of Medicinal Chemistry. (Demonstrates CNS potency of the scaffold). Retrieved from [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction.

Sources

A Historical and Methodological Review of the Synthesis of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The 2-aminotetralin framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly within the realm of dopaminergic and serotonergic modulation.[1][2] N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine serves as a quintessential example of this structural class. This guide provides a comprehensive review of the historical evolution of its synthesis, tracing the progression from high-temperature classical methods to highly efficient, selective, and modern catalytic protocols. We will analyze the causality behind methodological shifts, provide detailed experimental procedures for key transformations, and explore contemporary strategies that offer enhanced control and efficiency.

Introduction: The Significance of the 2-Aminotetralin Scaffold

The 1,2,3,4-tetrahydronaphthalene chassis, often referred to as a tetralin, provides a conformationally restricted analogue of phenylethylamine. This structural rigidity is a powerful tool in drug design, allowing for the precise orientation of pharmacophoric features to optimize receptor binding and activity. The introduction of an amino group at the C-2 position has been particularly fruitful, leading to the development of compounds with significant central nervous system activity.[1][3] The N-aryl substitution, as seen in the title compound, further expands the chemical space, enabling fine-tuning of a molecule's electronic and steric properties to modulate its biological profile. Understanding the synthetic pathways to this core structure is therefore fundamental for researchers in neuroscience, pharmacology, and synthetic medicinal chemistry.

Chapter 1: Early Approaches - The Leuckart-Wallach Reaction

One of the earliest methods for the reductive amination of ketones is the Leuckart reaction, first described in 1885.[4][5] The Leuckart-Wallach reaction is a variant that utilizes formic acid or its derivatives (like ammonium formate or formamide) to act as both the nitrogen source (via in-situ ammonia generation or direct amine reaction) and the reducing agent.[4][6]

Mechanism and Rationale

The reaction proceeds by the initial formation of an iminium ion from the ketone (2-tetralone) and the amine (aniline). This electrophilic intermediate is then reduced by a hydride transfer from formic acid (or a formate salt), which decomposes to carbon dioxide.[4][6] The primary driving force is the formation of the stable C-N bond and the evolution of CO2 gas. In its era, this method was valuable because it did not require expensive metal catalysts or sensitive, pyrophoric hydride reagents.

However, the Leuckart-Wallach reaction suffers from significant drawbacks that have led to its replacement in modern synthesis:

  • Harsh Conditions: The reaction requires very high temperatures, typically in the range of 150-200°C.[4][6]

  • Byproduct Formation: It often produces N-formylated byproducts that necessitate a separate hydrolysis step to yield the free amine.[6]

  • Moderate Yields: Yields can be inconsistent, especially with sterically hindered or electronically deactivated ketones.[4]

Conceptual Experimental Protocol: Leuckart-Wallach Synthesis

This protocol is a generalized representation based on the classical method.

  • Reaction Setup: In a flask equipped with a reflux condenser and a distillation head, combine 2-tetralone (1.0 eq), aniline (1.5-2.0 eq), and a large excess of formic acid (or ammonium formate).

  • Heating: Heat the mixture to 160-180°C. Water and other volatiles are slowly distilled off. The reaction is typically maintained at this temperature for several hours.

  • Hydrolysis: After cooling, the reaction mixture is treated with concentrated hydrochloric acid and heated to reflux for several hours to hydrolyze the intermediate N-formyl amine.

  • Work-up: The mixture is cooled, made alkaline with a strong base (e.g., NaOH) to deprotonate the amine, and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product is purified by distillation or chromatography to yield the final N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine.

G cluster_0 Classical High-Temperature Approach 2-Tetralone 2-Tetralone Imine Formation Imine Formation 2-Tetralone->Imine Formation Aniline Aniline Aniline->Imine Formation Formic Acid Formic Acid Hydride Transfer Hydride Transfer Formic Acid->Hydride Transfer Heat Heat Heat->Imine Formation Imine Formation->Hydride Transfer Hydrolysis Hydrolysis Hydride Transfer->Hydrolysis Product Product Hydrolysis->Product

Caption: Leuckart-Wallach Reaction Workflow.

Chapter 2: The Advent of Catalytic Hydrogenation

A significant advancement over the Leuckart-Wallach reaction was the use of catalytic hydrogenation. This method offers cleaner reactions and avoids the use of corrosive, high-boiling reagents. The process is a type of direct reductive amination where the ketone, amine, and catalyst are combined in a solvent under a hydrogen atmosphere.[7]

Mechanism and Rationale

The reaction begins with the equilibrium formation of the enamine or iminium ion from 2-tetralone and aniline. A heterogeneous catalyst, typically palladium on carbon (Pd/C), then facilitates the addition of hydrogen across the C=N double bond. The key advantage is that the reaction conditions are much milder (often room temperature) and the only byproduct is water. This method became a workhorse in industrial and academic labs for decades.

A 1977 study on the reductive alkylation of aniline with 2-tetralone demonstrated that this method was effective, though the yield was moderate when using aniline as both the reactant and solvent.[1][7] The primary limitation of catalytic hydrogenation is its incompatibility with other reducible functional groups (e.g., alkenes, alkynes, nitro groups) and the requirement for specialized high-pressure hydrogenation equipment.[7]

Experimental Protocol: Catalytic Hydrogenation

Adapted from Campbell, J.B. & Lavagnino, E.R. (1977).[1]

  • Reaction Setup: To a hydrogenation vessel, add 2-tetralone (1.0 eq), aniline (used as solvent, large excess), and 5% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and place it on a Parr apparatus. Purge with hydrogen gas and pressurize to an initial pressure of 60 psi.

  • Reaction: Shake the mixture at room temperature until the theoretical uptake of hydrogen is complete (approx. 2.5 hours).

  • Work-up: Filter the reaction mixture to remove the Pd/C catalyst. The filtrate (aniline solution) is stirred vigorously with a mixture of concentrated HCl and water.

  • Isolation: The aqueous layer is separated, and the product hydrochloride salt can be isolated. Alternatively, the combined organic layers are dried and concentrated to a residue, from which the product hydrochloride salt is crystallized.

Chapter 3: The Hydride Reagent Revolution

The development of selective hydride reducing agents, particularly sodium borohydride (NaBH₄) and its derivatives, marked a true paradigm shift in synthetic chemistry, making reductive amination one of the most common and reliable methods for amine synthesis.

Causality of the Shift: The Quest for Selectivity and Safety

While powerful, early hydrides like lithium aluminum hydride (LiAlH₄) are unselective and violently reactive with protic solvents. Sodium borohydride (NaBH₄) offered a milder alternative but can still reduce the starting ketone in competition with the desired imine reduction.[8] This led to the development of "tamed" borohydrides with attenuated reactivity, perfectly suited for reductive amination.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in weakly acidic conditions (pH 6-7), which are ideal for imine formation. It selectively reduces the protonated iminium ion much faster than it reduces a ketone, allowing for a one-pot reaction with high selectivity.[9][10] Its primary drawback is the use of cyanide, a toxic reagent that can generate HCN gas if the pH drops too low.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This has become the reagent of choice for modern reductive aminations.[8][9] It is a mild, non-toxic, and highly selective reducing agent. The acetate groups provide steric bulk and electronically temper the hydride's reactivity, making it highly selective for imines over ketones.[10] It does not require strict pH control and can be used in a variety of aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

A direct comparison highlights the superiority of the hydride method: catalytic hydrogenation of 2-tetralone with aniline gave a 54% yield, whereas the use of sodium triacetoxyborohydride under standard conditions provided an 87% yield of the desired product.[7]

Data Summary: Comparison of Synthetic Methods
MethodReducing AgentConditionsYield (%)Key AdvantagesKey Disadvantages
Leuckart-WallachFormic Acid/AnilineHigh Temp (>160°C)ModerateInexpensive, no catalystHarsh conditions, byproducts
Catalytic HydrogenationH₂ / Pd-C60 psi H₂, RT54%[7]Clean, high atom economyRequires pressure equipment, non-selective
Hydride ReductionNaBH(OAc)₃DCE, RT87%[7]High yield, high selectivity, mildReagent cost, stoichiometry
Experimental Protocol: Reductive Amination with STAB

Adapted from Abdel-Magid, A. F., et al. (1996).[7]

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂), add 2-tetralone (1.0 eq), aniline (1.0-1.2 eq), and 1,2-dichloroethane (DCE). Stir the solution at room temperature.

  • Reagent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting ketone is consumed (typically 4-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 1 hour.

  • Extraction & Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

G cluster_1 Modern One-Pot Reductive Amination 2-Tetralone 2-Tetralone Equilibrium Imine/Iminium Ion Formation (in situ) 2-Tetralone->Equilibrium Aniline Aniline Aniline->Equilibrium STAB NaBH(OAc)₃ Selective Reduction Selective Hydride Delivery STAB->Selective Reduction Equilibrium->Selective Reduction Product N-phenyl-1,2,3,4- tetrahydronaphthalen-2-amine Selective Reduction->Product

Caption: STAB-mediated Reductive Amination Workflow.

Chapter 4: Modern and Alternative Strategies

While reductive amination remains the most direct and common approach, modern organic chemistry offers alternative strategies that may be advantageous in specific contexts, such as in complex molecule synthesis or when chirality is a concern.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms C-N bonds by coupling an amine with an aryl halide or triflate.[11] This method represents a completely different synthetic logic (a retrosynthetic C-N disconnection on the aromatic ring of aniline, rather than at the tetralin core).

Synthetic Approach: The synthesis would not start from 2-tetralone. Instead, it would involve the coupling of 2-amino-1,2,3,4-tetrahydronaphthalene with a bromobenzene or iodobenzene derivative. This can be particularly useful if one needs to introduce a complex or functionalized aryl group. While no specific report for the title compound was found, the successful amination of bromo-estrone derivatives with aniline demonstrates the feasibility of this approach on related scaffolds.[12][13]

Biocatalysis: Enzymatic Reductive Amination

For drug development professionals, enantioselectivity is often critical. Modern biocatalysis using enzymes like Imine Reductases (IREDs) offers an exceptional method for producing chiral amines with very high enantiomeric excess.[2] These enzymes catalyze the asymmetric reduction of a pre-formed imine or perform a direct, one-pot reductive amination of a ketone and an amine. This approach provides access to single enantiomers of 2-aminotetralin derivatives, which is a significant advantage over classical methods that produce racemic mixtures.[2]

G cluster_2 Alternative Synthetic Logics Reductive Amination Reductive Amination 2-Tetralone +\nAniline 2-Tetralone + Aniline Reductive Amination->2-Tetralone +\nAniline Buchwald-Hartwig Buchwald-Hartwig 2-Aminotetralin +\nBromobenzene 2-Aminotetralin + Bromobenzene Buchwald-Hartwig->2-Aminotetralin +\nBromobenzene Biocatalysis (IRED) Biocatalysis (IRED) 2-Tetralone +\nAniline (Chiral Product) 2-Tetralone + Aniline (Chiral Product) Biocatalysis (IRED)->2-Tetralone +\nAniline (Chiral Product)

Caption: Comparison of Retrosynthetic Approaches.

Conclusion

The synthesis of N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine provides a clear and compelling narrative of the progress in synthetic organic chemistry. The journey from the harsh, high-temperature conditions of the Leuckart-Wallach reaction to the mild and highly selective STAB-mediated reductive amination illustrates a persistent drive for efficiency, safety, and control. Early catalytic hydrogenation methods offered a cleaner alternative but were surpassed by the operational simplicity and functional group tolerance of modern hydride reagents. Today, researchers can choose from a robust toolkit, including highly efficient reductive aminations for routine synthesis, powerful cross-coupling reactions for convergent strategies, and cutting-edge biocatalytic methods for the production of enantiopure materials crucial for pharmaceutical development.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1008-1015. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 21, 2026, from [Link]

  • Myers, A. G. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Handout. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Campbell, J. B., & Lavagnino, E. R. (1977). Reductive Alkylation of Aniline with 2-Indanone and 2-Tetralone. Organic Preparations and Procedures International, 9(6), 297-300. [Link]

  • Reductive Amination - Common Conditions. (n.d.). The Reaction Explorer. Retrieved February 21, 2026, from [Link]

  • Rowles, I., et al. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Angewandte Chemie International Edition, 60(46), 24456-24460. [Link]

  • Leuckart reaction. (n.d.). In Grokipedia. Retrieved February 21, 2026, from [Link]

  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of Medicinal Chemistry, 18(4), 362-367. [Link]

  • Schön, U., Wölfling, J., & Frank, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar. [Link]

  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

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Metabolic stability of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in-vitro metabolic stability profiling of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (N-Ph-2-AT). It is designed for medicinal chemists and DMPK scientists optimizing aminotetralin scaffolds for CNS indications (e.g., dopamine/serotonin modulation).

Executive Summary

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (N-Ph-2-AT) represents a critical chemical scaffold in the design of G-protein coupled receptor (GPCR) ligands, particularly for dopaminergic (


) and serotonergic (

) targets. While the 2-aminotetralin core provides rigid stereochemical alignment with monoamine receptors, the N-phenyl substituent is frequently employed to modulate receptor affinity and selectivity.

However, this structural combination introduces significant metabolic liabilities. The lipophilic nature of the N-phenyl group, combined with the electron-rich tetralin ring, makes N-Ph-2-AT a high-affinity substrate for Cytochrome P450 (CYP) enzymes. This guide provides a mechanistic breakdown of its metabolic instability, a validated protocol for assessing intrinsic clearance (


), and strategies for structural optimization.

Critical Safety Note: N-Ph-2-AT is the tetrahydro analogue. It must be distinguished from N-phenyl-2-naphthylamine (fully aromatic), a known carcinogen and rubber antioxidant. While N-Ph-2-AT is a pharmaceutical intermediate, its metabolic cleavage can yield aniline derivatives requiring careful toxicological assessment.

Physicochemical Determinants of Metabolism

Metabolic stability is governed by the enzyme's ability to access the substrate. N-Ph-2-AT possesses specific properties that drive its hepatic clearance:

PropertyValue (Est.)Metabolic Impact
LogP 4.2 – 4.5High. High lipophilicity drives extensive binding to microsomal proteins and rapid partitioning into the CYP active site.
pKa ~8.5 (Basic)Moderate. The secondary amine is protonated at physiological pH, facilitating interaction with acidic residues (e.g., Asp/Glu) in CYP2D6.
PSA ~12 ŲLow. Low polar surface area enhances membrane permeability but necessitates extensive Phase I oxidation for excretion.
Rotatable Bonds 2Low. The rigid tetralin core limits conformational entropy, often resulting in high affinity for specific CYP isoforms (lock-and-key).

Mechanistic Metabolic Pathways

The metabolic clearance of N-Ph-2-AT is dominated by Phase I oxidative reactions catalyzed by hepatic CYPs (primarily CYP2D6 and CYP3A4).

Primary Metabolic Soft Spots
  • N-Dealkylation (N-Dephenylation):

    • Mechanism: Oxidative cleavage of the C-N bond.

    • Enzymes: CYP3A4, CYP2D6.[1][2]

    • Products: 2-Aminotetralin (2-AT) and Phenol/Hydroquinone species. This is often the rate-limiting step for clearance.

  • Aromatic Hydroxylation (Tetralin Ring):

    • Mechanism: Electrophilic attack on the electron-rich aromatic ring.

    • Positions: C5, C6, and C7 are highly susceptible.

    • Significance: 5-OH and 7-OH metabolites often retain high biological activity (active metabolites).

  • Aromatic Hydroxylation (Phenyl Ring):

    • Mechanism: Para-hydroxylation of the N-phenyl ring.

    • Product: 4'-Hydroxy-N-phenyl-2-aminotetralin. This site is a major "metabolic soft spot" unless blocked by halogens (e.g., Fluorine).

Pathway Visualization

The following diagram illustrates the divergent metabolic fate of N-Ph-2-AT.

MetabolicPathways Parent N-Phenyl-2-aminotetralin (Parent) M1 2-Aminotetralin (1° Amine) Parent->M1 CYP3A4/2D6 (N-Dephenylation) M2 4'-OH-Phenyl Metabolite (Para-Hydroxylation) Parent->M2 CYP2C19/2D6 (Phenyl-Ox) M3 5/7-OH-Tetralin Metabolite (Ring Hydroxylation) Parent->M3 CYP2D6 (Tetralin-Ox) M5 N-Glucuronide (Direct Phase II) Parent->M5 UGT1A4 (Minor) M4 O-Glucuronide (Phase II) M2->M4 UGT (Conjugation) M3->M4 UGT (Conjugation)

Figure 1: Predicted metabolic tree for N-Ph-2-AT showing major Phase I oxidative routes and subsequent Phase II conjugation.

Experimental Protocol: Microsomal Stability Assay

To accurately determine the intrinsic clearance (


) and half-life (

), a substrate depletion assay using liver microsomes is the industry standard.
Reagents & Materials
  • Test Compound: N-Ph-2-AT (10 mM stock in DMSO).

  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer.

    • Pre-incubate microsomes at 37°C for 5 minutes.

    • Prepare Test Compound working solution (1 µM final assay concentration to ensure linear kinetics).

  • Initiation:

    • Add Test Compound to the microsome mix.

    • Initiate reaction by adding 1 mM NADPH (final concentration).

    • Control: Run a "minus NADPH" control to detect non-CYP degradation (hydrolysis).

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (with IS).

    • Vortex vigorously for 30 seconds.

  • Analysis:

    • Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins.

    • Analyze supernatant via LC-MS/MS.

Analytical Conditions (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes (rapid elution due to lipophilicity).

  • Detection: MRM mode (Positive Electrospray Ionization, ESI+). Monitor parent transition

    
    .
    

Data Analysis & Interpretation

Calculation of Intrinsic Clearance

Plot the natural log (ln) of the "Percent Parent Remaining" vs. Time. The slope of the linear regression (


) is used to calculate 

and

.




Benchmarking (Human Liver Microsomes)

For N-Ph-2-AT, typical results fall into the "High Clearance" category due to the unblocked metabolic soft spots.

ParameterLow ClearanceModerate ClearanceHigh Clearance (Expected for N-Ph-2-AT)

(min)
> 6020 – 60< 20

(µL/min/mg)
< 1515 – 45> 45

Interpretation: A high clearance value indicates that the compound will undergo significant first-pass metabolism in vivo, likely resulting in low oral bioavailability (%F).

Structural Optimization Strategies

To improve the metabolic stability of the N-Ph-2-AT scaffold, the following medicinal chemistry strategies are recommended:

  • Block Metabolic Soft Spots:

    • Para-Fluorination: Introduce a Fluorine atom at the para-position of the phenyl ring. This blocks hydroxylation and reduces electron density, slowing oxidation.

    • Tetralin Substitution: Introduction of a methyl or halogen group at C5/C8 can sterically hinder hydroxylation.

  • Reduce Lipophilicity:

    • Replace the phenyl ring with a heteroaromatic ring (e.g., Pyridine, Pyrimidine). This lowers LogP and reduces affinity for the hydrophobic CYP active site.

  • Bioisosteres:

    • Replace the secondary amine with an ether linkage (though this alters pharmacology) or constrain the N-phenyl bond in a fused tricyclic system to prevent N-dealkylation.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity, 4(11), 257-405.

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

  • Horn, A. S., et al. (1984). N,N-disubstituted 2-aminotetralins are potent D-2 dopamine receptor agonists.[3] European Journal of Pharmacology, 105(1-2), 15-21.[3]

Sources

Methodological & Application

The Elusive Chiral Auxiliary: An In-depth Analysis of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of the scientific literature, detailed application notes and protocols for the use of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene as a chiral auxiliary in asymmetric synthesis remain largely undocumented. This investigation reveals a significant gap in the readily accessible chemical literature concerning the practical application of this specific compound for inducing stereoselectivity in key chemical transformations.

Chiral auxiliaries are fundamental tools in modern organic synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a molecule.[1] These removable chiral moieties are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which they are cleaved to yield an enantiomerically enriched product. While numerous chiral auxiliaries have been developed and extensively studied, N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene does not appear to be a prominent or well-characterized member of this class of molecules, based on available data.

Our extensive search for specific protocols, including its synthesis in enantiomerically pure forms, methods for its attachment to carbonyl compounds, and its performance in key asymmetric reactions such as aldol condensations, Michael additions, and alkylations, did not yield any established methodologies. Furthermore, crucial data regarding the diastereoselectivity and enantioselectivity achieved with this auxiliary, as well as conditions for its subsequent removal and recycling, are not present in the surveyed literature.

For researchers and drug development professionals seeking to employ chiral auxiliaries for the synthesis of enantiopure compounds, a wealth of information exists for a variety of other well-established auxiliaries. These include, but are not limited to:

  • Evans' Oxazolidinones: Widely used for stereoselective aldol reactions, alkylations, and other transformations.[1]

  • SAMP/RAMP Hydrazones: Effective for the asymmetric alkylation of ketones and aldehydes.

  • Camphorsultams: Employed in a range of asymmetric reactions, including Diels-Alder reactions and conjugate additions.

  • Pseudoephedrine Amides: A practical auxiliary for the synthesis of chiral carboxylic acids.

The lack of specific literature on N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene as a chiral auxiliary suggests that it may have been investigated and found to be less effective than other existing auxiliaries, or that its applications are highly specialized and not widely published. It is also possible that research into this particular compound is nascent and has not yet been disseminated in peer-reviewed journals or patents.

Therefore, for scientists and professionals in the field of drug development, it is recommended to consult the extensive literature on well-validated chiral auxiliaries for which detailed protocols and a proven track record of success are readily available.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

For the benefit of the reader, we provide a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis. This conceptual framework can be adapted to various known auxiliaries.

I. Conceptual Workflow of Asymmetric Synthesis Using a Chiral Auxiliary

Chiral Auxiliary Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage A Prochiral Substrate (e.g., Carboxylic Acid) C Formation of Chiral Adduct A->C Coupling Reagent B Chiral Auxiliary (e.g., (S)-Aux-NH2) B->C D Chiral Adduct F Diastereomerically Enriched Product D->F Base, Low Temp. E Electrophile (e.g., R-X) E->F G Enriched Product -Auxiliary H Chiral Product G->H Hydrolysis or Reductive Cleavage I Recovered Auxiliary G->I

Sources

Preparation of N-phenyl-2-aminotetralin hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis and Characterization of N-phenyl-2-aminotetralin Hydrochloride

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of N-phenyl-2-aminotetralin hydrochloride, a key intermediate in the development of various pharmacologically active agents. The synthesis is centered around the direct reductive amination of 2-tetralone with aniline using sodium triacetoxyborohydride, a mild and efficient reducing agent. Subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed procedural steps, explanations of the underlying chemical principles, and robust methods for characterization to ensure the synthesis of a high-purity final product.

Introduction and Scientific Principles

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting central nervous system receptors, such as dopamine and serotonin receptors.[1][2] N-phenyl-2-aminotetralin serves as a crucial precursor for more complex derivatives. Its synthesis is a critical step in the exploration of new chemical entities with potential therapeutic applications.

The selected synthetic strategy is the reductive amination of a ketone (2-tetralone) with a primary amine (aniline). This reaction is one of the most powerful methods for forming C-N bonds.[3] The process involves two key stages that occur in a single pot:

  • Imine/Enamine Formation: 2-tetralone reacts with aniline in a reversible condensation reaction to form an intermediate iminium ion or the tautomeric enamine. The reaction is typically facilitated by a mildly acidic environment, which protonates the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the amine.

  • In-Situ Reduction: A selective reducing agent, present in the reaction mixture, reduces the C=N double bond of the iminium ion as it is formed.

For this protocol, sodium triacetoxyborohydride, NaBH(OAc)₃, is the reducing agent of choice. Its selection is based on several key advantages over other hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is significantly less basic and reacts much more slowly with carbonyl compounds than with the intermediate iminium ion, which minimizes side reactions such as the reduction of the starting ketone to 2-tetralol.[4] Its mild, non-toxic nature makes it a preferred reagent in modern organic synthesis.[4]

Following the successful synthesis of the N-phenyl-2-aminotetralin free base, it is converted to its hydrochloride salt. Amine salts are often preferred in pharmaceutical development because they are typically crystalline, non-hygroscopic solids with improved solubility and stability compared to the corresponding free base.[5] The salt is formed by a simple acid-base reaction between the basic secondary amine and hydrochloric acid.[6]

Experimental Workflow Overview

The overall process is a three-stage synthesis involving the formation of the free base, its purification, and subsequent conversion to the final hydrochloride salt.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Workup & Purification cluster_2 Stage 3: Salt Formation A 2-Tetralone + Aniline B Add Dichloroethane (DCE) & Acetic Acid (AcOH) A->B C Add NaBH(OAc)₃ Stir at Room Temp B->C D Quench with aq. NaHCO₃ C->D Reaction Complete (by TLC) E Extract with DCM Dry & Concentrate D->E F Purify via Column Chromatography (Silica Gel) E->F G N-phenyl-2-aminotetralin (Free Base) F->G H Dissolve Free Base in Ether G->H Characterize Free Base I Add 2M HCl in Ether H->I J Precipitate Formation I->J K Filter & Dry J->K L N-phenyl-2-aminotetralin HCl (Final Product) K->L

Caption: Synthetic workflow for N-phenyl-2-aminotetralin HCl.

Detailed Protocols and Methodologies

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Tetralone (β-tetralone)≥98%Sigma-AldrichStarting ketone
Aniline≥99.5%, ReagentPlus®Sigma-AldrichFreshly distilled for best results
Sodium triacetoxyborohydride97%Acros OrganicsHandle in a dry environment
Dichloroethane (DCE)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent
Acetic Acid (Glacial)≥99.7%Fisher ChemicalCatalyst for imine formation
Dichloromethane (DCM)ACS GradeVWR ChemicalsExtraction solvent
Diethyl ether (Et₂O)Anhydrous, ≥99.7%Sigma-AldrichSolvent for salt formation
Hydrochloric Acid, 2.0 M in Et₂OSolutionSigma-AldrichFor salt formation
Sodium Bicarbonate (NaHCO₃)Saturated solutionLab-preparedFor workup
Sodium Sulfate (Na₂SO₄)AnhydrousVWR ChemicalsDrying agent
Silica Gel60 Å, 230-400 meshSorbent Tech.For column chromatography
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring
Protocol 1: Synthesis of N-phenyl-2-aminotetralin (Free Base)
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-tetralone (5.00 g, 34.2 mmol, 1.0 equiv.).

  • Addition of Reagents: Add anhydrous dichloroethane (100 mL), followed by aniline (3.49 g, 3.42 mL, 37.6 mmol, 1.1 equiv.) and glacial acetic acid (1.97 mL, 34.2 mmol, 1.0 equiv.). Stir the mixture at room temperature for 20 minutes.

    • Causality Note: Acetic acid acts as a catalyst to accelerate the formation of the iminium ion intermediate, which is the species that is actively reduced. Using a stoichiometric amount ensures the equilibrium favors the intermediate.

  • Reduction: In portions, carefully add sodium triacetoxyborohydride (10.9 g, 51.3 mmol, 1.5 equiv.) to the stirring solution over 15 minutes. The addition may be slightly exothermic.

    • Causality Note: A portion-wise addition helps to control the reaction rate and any potential temperature increase. An excess of the reducing agent ensures the reaction goes to completion.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is complete when the 2-tetralone spot has been completely consumed.

  • Workup: Carefully quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel in 5% ethyl acetate/hexanes and pack a chromatography column.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 5% and gradually increasing to 30%). Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product (typically a single spot by TLC) and concentrate under reduced pressure to yield pure N-phenyl-2-aminotetralin as a viscous oil or low-melting solid.

Protocol 3: Formation of N-phenyl-2-aminotetralin Hydrochloride
  • Dissolution: Dissolve the purified free base (assuming ~6.0 g from the previous step) in 100 mL of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form almost immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Causality Note: The hydrochloride salt is an ionic compound and is insoluble in the non-polar diethyl ether, causing it to precipitate out of the solution, which provides a simple and effective method of isolation.[7]

  • Isolation: Stir the resulting slurry for 30 minutes at room temperature. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the solid with a small amount of cold diethyl ether (2 x 20 mL) to remove any unreacted starting material or soluble impurities. Dry the product under high vacuum to a constant weight.

  • (Optional) Recrystallization: For obtaining a product of the highest purity, the hydrochloride salt can be recrystallized from a solvent system like ethanol/ether.

Characterization and Data

The identity and purity of the final product must be confirmed by analytical methods.

Physical Properties
PropertyExpected Value
AppearanceWhite to off-white crystalline solid
Melting Point175-180 °C (literature value for similar compound)[8]
Molecular FormulaC₁₆H₁₈ClN
Molecular Weight259.77 g/mol
Spectroscopic Data
TechniqueExpected Peaks / Signals
¹H NMR δ (ppm): ~7.30-6.80 (m, 9H, Ar-H), ~4.0 (m, 1H, CH-N), ~3.4-2.8 (m, 4H, Ar-CH₂ and CH₂-N), ~2.2-1.8 (m, 2H, CH₂). The N-H proton may appear as a broad singlet.
¹³C NMR δ (ppm): ~140-115 (Ar-C), ~50 (CH-N), ~35-25 (aliphatic CH₂).
FT-IR ν (cm⁻¹): ~2800-2400 (broad, N-H⁺ stretch of secondary amine salt), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600, 1500 (Ar C=C stretch). The broad N-H⁺ stretch is highly characteristic of an amine hydrochloride salt.[6]
Mass Spec. (ESI⁺) m/z: 224.14 [M+H]⁺ for the free base (C₁₆H₁₇N).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield of Free Base Incomplete reaction; impure starting materials; moisture in the reaction.Ensure aniline is freshly distilled and all glassware is dry. Use anhydrous solvents. Allow the reaction to run longer (up to 24h) and monitor by TLC.
Product Fails to Precipitate Product is too soluble in the chosen solvent; insufficient HCl added.Add more HCl/ether solution. If still no precipitate, reduce the volume of the solvent under a stream of nitrogen. Alternatively, try adding a co-solvent in which the salt is less soluble, such as hexanes.
Oily or Gummy Final Product Presence of impurities; residual solvent.Ensure the free base was sufficiently pure before salt formation. Triturate the oily product with cold ether or hexane to induce crystallization. Ensure the final product is dried thoroughly under high vacuum. Recrystallization may be necessary.[9]
Colored (Pink/Brown) Product Oxidation of aniline or the amine product.Use freshly distilled aniline. During workup and purification, minimize exposure to air and light. If the free base is colored, it can sometimes be decolorized by filtering through a small plug of activated carbon before concentration (use with caution as it can adsorb product).

References

  • Groenewoud, G., & Robinson, R. (1936). LXXXV.—Experiments on the synthesis of substances related to the sterols. Part XIII. The structure of the C10H10O ketone from the cyclisation of the sodium derivative of γ-phenyl-Δα-butenyl cyanide. Journal of the Chemical Society (Resumed), 1936, 467-470.
  • Turner, D. L. (1949). The Preparation of 2-Aminotetralin. Journal of the American Chemical Society, 71(1), 347-347.
  • McDermed, J. D., McKenzie, G. M., & Phillips, A. P. (1975). Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists. Journal of medicinal chemistry, 18(4), 362-367.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Canal, C. E., Morgan, D., Felsing, D. E., Kondabolu, K., Robertson, M. J., Sakhuja, M., & Booth, R. G. (2012). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics, 342(2), 493-505.
  • Newman, A. H., Izenwasser, S., Eltit, J. M., Kim, D., Kline, R. H., & Katz, J. L. (2009). Conformationally selective 2-aminotetralin ligands targeting the α2A-and α2C-adrenergic receptors. Bioorganic & medicinal chemistry letters, 19(21), 6069-6072.
  • Campbell, J. B., & Lavagnino, E. R. (1977). Reductive Alkylation of Aniline with 2-Indanone and 2-Tetralone.
  • Rowland, M., Felsing, D. E., & Booth, R. G. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. Journal of Medicinal Chemistry, 66(2), 1175-1193.
  • Google Patents. (2016).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Mitch, C. H., Nichols, D. E., & Shulgin, A. T. (1982). Aminotetralins as narcotic antagonists. 2. Synthesis and opiate-related activity of 1-phenyl-3-aminotetralins. Journal of medicinal chemistry, 25(3), 216-220.
  • Journal of Applied Pharmaceutical Science. (2018). Synthesis and Evaluation of Antimitotic Activity of N-Phenyl Tetralones. Retrieved from [Link]

  • ResearchGate. (n.d.). Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminotetralin. Retrieved from [Link]

  • Nichols, D. E., & Dyer, D. C. (1976). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of medicinal chemistry, 19(3), 483-486.
  • ACS Publications. (2023). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists. Retrieved from [Link]

  • Hu, X., et al. (2024). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology, 15.
  • PMC. (2023). Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. Retrieved from [Link]

  • PubMed. (2022). FPT, a 2-Aminotetralin, Is a Potent Serotonin 5-HT1A, 5-HT1B, and 5-HT1D Receptor Agonist. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ACRIDONE. Retrieved from [Link]

  • IOSR Journal. (2012). Synthesis and Characterization of New Complexes of (NP-Amino Diphenyl Amine) Amino (2-Hydroxy Phenyl) Acetonitrile. Retrieved from [Link]

  • Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]

  • ResearchGate. (2012). Design and Synthesis of Some New N-Phenylanthranilic Acids From Highly Sterically Hindered Anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

Sources

Application Note: Catalytic Hydrogenation Methods for N-Phenyl-Aminotetralin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-phenyl-aminotetralin scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, including serotonin reuptake inhibitors (e.g., Sertraline derivatives) and various GPCR ligands.[1] The synthesis of this core typically hinges on the formation of the C1–N bond via reductive amination of tetralones or the hydrogenation of imine/enamine precursors .[1]

Achieving high yields with precise stereochemical control (cis/trans diastereoselectivity and enantioselectivity) presents a significant challenge. This Application Note provides a comprehensive technical guide to the catalytic hydrogenation of these precursors. We contrast heterogeneous batch protocols (robust, scalable) with homogeneous asymmetric methods (high stereocontrol), offering self-validating workflows for drug discovery and development.

Reaction Mechanism & Precursor Selection[1]

Successful hydrogenation depends heavily on the nature of the precursor.[1] The two primary pathways are Direct Reductive Amination (one-pot) and Stepwise Imine Hydrogenation .

Pathway Analysis[1]
  • Direct Reductive Amination: Involves mixing the tetralone, aniline, and catalyst under H₂ pressure.

    • Risk:[1] Competitive reduction of the ketone to the alcohol (tetralol) before amine formation.

  • Stepwise Imine Hydrogenation (Recommended): Pre-formation of the Schiff base (imine) ensures the carbon source is activated for amine formation and minimizes ketone reduction side-products.

Mechanistic Diagram (Graphviz)

ReactionPathway Tetralone Tetralone (Ketone) Imine N-Phenyl Imine (Intermediate) Tetralone->Imine + Aniline - H2O (Dehydration) SideProduct Tetralol (Impurity) Tetralone->SideProduct Direct Reduction (If imine formation slow) Aniline Aniline (Amine) Aniline->Imine Enamine Enamine (Tautomer) Imine->Enamine Tautomerization Product N-Phenyl-aminotetralin (Target) Imine->Product H2 / Catalyst (Major Pathway) Enamine->Product H2 / Catalyst

Figure 1: Mechanistic pathways for N-phenyl-aminotetralin synthesis. The stepwise imine route (highlighted blue) avoids the tetralol impurity.

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the stereochemical outcome.[1]

ParameterHeterogeneous (e.g., Pd/C, Pt/C)Homogeneous (e.g., Ir-Chiral Ligands)
Primary Utility Bulk synthesis, Racemic or Diastereomeric mixturesAsymmetric synthesis, High Enantiomeric Excess (ee)
Stereoselectivity Favors cis-isomer (often ~3:1 to 4:1 cis:trans)Tunable based on ligand (up to >99% ee)
Reaction Rate Fast (Surface area dependent)Moderate (Ligand/Substrate dependent)
Solvent System MeOH, EtOH, THF (Protic solvents accelerate rate)DCM, Toluene, THF (Non-coordinating preferred)
Pressure Low to Medium (1–10 bar)High (10–50 bar) often required

Protocol A: Heterogeneous Catalytic Hydrogenation (Batch)

Objective: Robust synthesis of racemic N-phenyl-aminotetralin with high diastereoselectivity for the cis-isomer. Target Substrate: N-(3,4-dichlorophenyl)-1-tetralimine (Sertraline precursor model).[1]

Materials
  • Precursor: Purified Imine (solid or concentrate).

  • Catalyst: 10% Pd/C (50% water wet). Note: Water wet reduces ignition risk and moderates activity.

  • Solvent: Methanol (HPLC grade).

  • Additives: None required, though trace acetic acid can accelerate sluggish reactions.

Step-by-Step Procedure
  • Reactor Loading: In a high-pressure autoclave (e.g., Parr reactor), charge the Imine (1.0 equiv) dissolved in Methanol (10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 wt% loading relative to substrate). Safety: Add under inert gas (Nitrogen/Argon) flow to prevent spark ignition of methanol vapors.

  • Purge Cycle: Seal reactor. Pressurize with N₂ to 5 bar, vent. Repeat 3x to remove O₂.

  • Hydrogenation: Pressurize with H₂ to 3–5 bar (45–75 psi) .

  • Reaction: Stir vigorously (critical for mass transfer) at 25–40°C .

    • Insight: Higher temperatures (>50°C) increase rate but may degrade diastereoselectivity (cis/trans ratio).

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (2–6 hours). Validate by HPLC (disappearance of imine peak at ~220 nm).

  • Workup: Vent H₂. Purge with N₂.[1] Filter catalyst over a Celite pad.[1] Rinse with Methanol.[1][2]

  • Isolation: Concentrate filtrate to obtain the crude amine (often an oil).

Self-Validating Check:

  • If conversion <90% after 6 hours: Check agitation speed (gas-liquid mass transfer limitation) or catalyst poisoning (sulfur/amines).

  • If trans-isomer is too high: Lower the reaction temperature.[1]

Protocol B: Asymmetric Hydrogenation (Homogeneous)

Objective: Enantioselective synthesis of (1S)-N-phenyl-aminotetralin. Catalyst System: Iridium complex with chiral phosphine ligand (e.g., (S)-SegPhos or f-Binaphane).[3]

Materials
  • Precursor: Cyclic N-aryl imine.[1]

  • Catalyst Precursor: [Ir(COD)Cl]₂.

  • Chiral Ligand: (S)-SegPhos or (R)-BINAP.[1]

  • Additive: Iodine (I₂) or Tetrabutylammonium iodide (TBAI) – Critical for Ir-catalyst activation.

Step-by-Step Procedure
  • Catalyst Preparation (In Glovebox): Mix [Ir(COD)Cl]₂ (1 mol%) and Chiral Ligand (2.2 mol%) in anhydrous THF. Stir for 30 min to form the active complex.

  • Substrate Preparation: Dissolve Imine (1.0 equiv) in anhydrous THF or DCM. Add Iodine (5–10 mol%).

    • Mechanism:[1][2][4][5][6][7][8] Iodine oxidizes Ir(I) to the active Ir(III) dihydride species.

  • Combination: Transfer catalyst solution to the substrate solution in the autoclave liner.

  • Hydrogenation: Pressurize to 30–50 bar (450–750 psi) H₂.

    • Note: Homogeneous Ir-catalysis often requires higher pressure than Pd/C.[1]

  • Reaction: Stir at Room Temperature for 12–24 hours.

  • Workup: Vent H₂. Concentrate solvent.[1]

  • Purification: The metal residue is minimal; purify via silica gel chromatography or crystallization of the HCl salt.[1]

Experimental Workflow Diagram

Workflow Start Start: Precursor Selection IminePrep Step 1: Imine Formation (Tetralone + Aniline + TiCl4/Sieves) Start->IminePrep CatSelect Decision: Select Catalyst System IminePrep->CatSelect Hetero Route A: Heterogeneous (Pd/C) Target: Racemic/Cis-enriched CatSelect->Hetero Scale/Cost Priority Homo Route B: Homogeneous (Ir-Chiral) Target: High ee% CatSelect->Homo Enantiopurity Priority PressurizeA Pressurize 3-5 bar H2 Temp: 25-40°C Hetero->PressurizeA PressurizeB Pressurize 30-50 bar H2 Add I2 promoter Homo->PressurizeB Workup Workup & Filtration PressurizeA->Workup PressurizeB->Workup Analysis Analysis (HPLC/NMR) Check Yield & Stereochemistry Workup->Analysis

Figure 2: Decision matrix and operational workflow for catalytic hydrogenation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure Imine is free of sulfur/thiol impurities.[1] Wash precursor with NaHSO₃ if needed.[1]
Mass Transfer LimitIncrease agitation speed (>1000 rpm). Switch to baffled reactor.
Low cis/trans Ratio Temperature too highReduce reaction temperature to <25°C.
Solvent EffectSwitch from MeOH to THF/Hexane mixtures (non-polar solvents often favor cis).
Low Enantioselectivity Ligand MismatchScreen ligands with different bite angles (e.g., SegPhos vs. Josiphos).
Water ContaminationEnsure strictly anhydrous conditions for Ir-catalysts.[1]

References

  • Pfizer Inc. (1985). Process for preparing cis-isomeric N-alkyl-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamines. U.S. Patent 4,536,518.[1][8][9] Link

  • Pfizer Products Inc. (2001). Method for the asymmetric synthesis of sertraline. WO Patent 01/30742.[1][8][9] Link

  • Zhou, Y. G., et al. (2009). "Highly Enantioselective Ir-Catalyzed Hydrogenation of Heteroaromatic Compounds." Accounts of Chemical Research, 42(8), 1040-1048. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Hydrogenation." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

  • Vertex Pharma. (2005). Hydrogenation of imine intermediates of sertraline with catalysts. U.S. Patent Application 20050085669.[1] Link

Sources

Application Note: Derivatization of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene scaffold (hereafter referred to as N-Ph-2-AT ) represents a privileged structure in medicinal chemistry, particularly within the neuropsychiatric space.[1] Its core architecture—a lipophilic tetralin ring fused with a semi-rigid amine linker—mimics the pharmacophore of endogenous monoamines (dopamine, serotonin, melatonin).

For drug discovery professionals, this scaffold offers a versatile template for Structure-Activity Relationship (SAR) exploration.[1] The N-phenyl moiety provides a unique vector for probing hydrophobic pockets (e.g., the orthosteric site of 5-HT receptors) that are inaccessible to smaller N-alkyl analogs like Rotigotine.[1]

This guide details the strategic derivatization of N-Ph-2-AT, focusing on three critical "SAR Zones":

  • The Tetralin Core (Zone A): Electronic modulation via electrophilic aromatic substitution.

  • The N-Phenyl Tail (Zone B): Steric and metabolic tuning via substituted anilines.

  • Stereochemical Control (Zone C): Chiral resolution for receptor subtype selectivity.

Structural Analysis & SAR Logic

To maximize the efficiency of your SAR campaign, we treat the molecule not as a monolith, but as a modular assembly.

Graphviz: SAR Strategy Map

The following diagram illustrates the logical flow of derivatization vectors and their intended biological impact.

SAR_Strategy Core N-Phenyl-2-Aminotetralin (Scaffold) ZoneA Zone A: Tetralin Ring (C5-C8 Positions) Core->ZoneA ZoneB Zone B: N-Phenyl Ring (Para/Meta/Ortho) Core->ZoneB ZoneC Zone C: Stereocenter (C2 Position) Core->ZoneC Target1 Dopamine (D2/D3) Agonism ZoneA->Target1 5,7-OH mimic catechol Target2 Serotonin (5-HT) Modulation ZoneB->Target2 Lipophilic Interaction Target3 Metabolic Stability (CYP Blocking) ZoneB->Target3 Halogenation blocks metabolism ZoneC->Target1 (S)-enantiomer preferred

Caption: Modular breakdown of the N-Ph-2-AT scaffold showing the causal link between structural zones and pharmacological outcomes.[1]

Synthetic Workflows & Protocols

The synthesis of N-Ph-2-AT derivatives relies on two primary pathways: Reductive Amination (for library generation) and Buchwald-Hartwig Coupling (for difficult arylations).[1]

Protocol A: High-Throughput Reductive Amination

Objective: Rapid synthesis of Zone B analogs using various substituted anilines. Mechanism: Direct reductive amination of 2-tetralone using Sodium Triacetoxyborohydride (STAB).[1] Why this method? STAB is milder than NaCNBH3 and does not require toxic cyanide handling. It selectively reduces the iminium ion without reducing the ketone, minimizing side products [1].

Materials
  • Substrate: 2-Tetralone (1.0 equiv)

  • Amine: Substituted Aniline (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation with weak bases like anilines.[1]

Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve 2-tetralone (1 mmol) and the substituted aniline (1.1 mmol) in DCE (5 mL).

  • Activation: Add Glacial Acetic Acid (1 mmol). Stir at Room Temperature (RT) for 30 minutes under N2 atmosphere.

    • Checkpoint: The solution may darken; this is normal for aniline oxidation/imine formation.

  • Reduction: Add STAB (1.4 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The imine intermediate usually disappears.

  • Quench: Quench carefully with saturated aqueous NaHCO3 (10 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with Brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via Flash Column Chromatography (SiO2).

Yield Expectation: 70–90% for electron-neutral anilines; 50–70% for electron-deficient anilines.[1]

Protocol B: Chiral Resolution (Zone C)

Objective: Separation of (R) and (S) enantiomers for pharmacological profiling.[1] Context: The (S)-enantiomer of 2-aminotetralins is typically the eutomer (active form) for Dopamine D2 receptors [2].[1]

Method: Kinetic Resolution via Enzymatic Acylation
  • Substrate: Racemic N-Ph-2-AT derivative.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin.[1]

  • Acyl Donor: Ethyl Acetate (solvent and reactant).

  • Procedure:

    • Dissolve racemate in Ethyl Acetate.

    • Add CAL-B (50% w/w relative to substrate).[1]

    • Incubate at 30°C with shaking (200 rpm).

    • Monitoring: Analyze aliquots via Chiral HPLC every 2 hours.

    • Mechanism:[1][2][3][4][5] The enzyme selectively acetylates the (R)-amine (typically), leaving the (S)-amine free.[1]

  • Separation: Filter enzyme. Acid/Base extraction separates the free amine (S) from the neutral amide (R).

SAR Data Interpretation Guide

When analyzing your library, use the following reference table to interpret shifts in potency.

Modification (Zone)SubstituentPredicted EffectMechanistic Rationale
Zone A (Tetralin) 5-OH / 7-OH↑ Potency (D2/D3) Mimics the meta/para hydroxyls of dopamine; forms H-bonds with Ser/Thr residues in the receptor binding pocket [2].[1]
Zone A (Tetralin) 5-OMe / 7-OMe↓ Potency (D2) Steric bulk and loss of H-bond donor capability.[1] Often used as a prodrug strategy.
Zone B (N-Phenyl) 4-F / 4-Cl↑ Metabolic Stability Blocks CYP450-mediated para-hydroxylation, extending half-life (t1/2).[1]
Zone B (N-Phenyl) 3-CF3↑ 5-HT Selectivity Increases lipophilicity for the hydrophobic pocket of serotonin receptors while reducing D2 affinity.[1]
Zone B (N-Phenyl) 2-OMe (Ortho)↓ Potency (General) Induces steric clash, twisting the N-Phenyl bond out of plane; disrupts pi-stacking interactions.[1]

Synthetic Workflow Diagram

The following Graphviz diagram outlines the decision tree for synthesizing the library based on the availability of starting materials.

Synthesis_Workflow Start Start: Define Target Analog Check Is the Aniline commercially available? Start->Check RouteA Route A: Reductive Amination (Protocol A) Check->RouteA Yes RouteB Route B: Buchwald-Hartwig Coupling Check->RouteB No (Complex Amine) StepA1 2-Tetralone + Aniline + NaBH(OAc)3 RouteA->StepA1 StepB1 2-Bromotetralin + Aniline Pd(OAc)2 / BINAP RouteB->StepB1 Resolution Chiral Resolution (Protocol B) StepA1->Resolution StepB1->Resolution Final Final N-Ph-2-AT Analog Resolution->Final

Caption: Decision tree for selecting the optimal synthetic route based on reagent availability.

Quality Control & Validation

To ensure the integrity of your SAR data, every synthesized compound must pass the following QC thresholds:

  • Purity: >95% by HPLC (UV @ 254 nm). Impurities >5% can produce false positives in binding assays.

  • Identity: 1H-NMR must confirm the presence of the ABX system of the tetralin core and the diagnostic benzylic proton at C2 (multiplet, ~3.0-3.5 ppm).[1]

  • Chiral Purity: If testing enantiomers, enantiomeric excess (ee) must be >98% determined by Chiral HPLC (e.g., Chiralpak AD-H column).

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Horn, A. S., et al. (1984). "2-Aminotetralins as potential dopamine agonists."[1][7][8] Journal of Medicinal Chemistry. [1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Molecule: N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is a lipophilic, secondary amine. Structurally, it acts as an N-alkyl aniline .

  • Basicity (pKa): Estimated ~4.5–5.0 (similar to N-methylaniline). While significantly less basic than aliphatic amines (pKa ~10), it retains sufficient basicity to hydrogen-bond strongly with acidic silanol groups (

    
    ) on standard silica gel.
    
  • Stability: As an aniline derivative, it is susceptible to oxidation, often indicated by a color change (purple/brown) on the column.

The Core Challenge: The primary failure mode in purifying this compound is peak tailing (streaking) caused by the amine-silanol interaction, leading to co-elution with impurities and yield loss.

Decision Matrix: Stationary Phase Selection

Before beginning, select your stationary phase based on the crude purity and scale.

G cluster_0 Recommended Modifiers for Silica Start Crude Mixture Analysis IsSensitive Is the compound oxidizing (turning purple)? Start->IsSensitive StandardSilica Standard Silica Gel 60 (Requires Modifier) IsSensitive->StandardSilica No (Stable) Alumina Neutral Alumina (Brockmann Grade III) IsSensitive->Alumina Yes (Unstable) AmineSilica Amine-Functionalized Silica StandardSilica->AmineSilica If streaking persists TEA Triethylamine (TEA) Pre-wash Method StandardSilica->TEA

Figure 1: Stationary phase selection logic. For most applications, standard silica with a TEA modifier is sufficient. For oxidative-sensitive batches, Neutral Alumina is mandatory.

Technical Protocols & Workflows

Protocol A: The TEA Pre-Wash Method (Gold Standard)

Why this works: Triethylamine (TEA, pKa ~10.7) is significantly more basic than your product (pKa ~5). It preferentially binds to the acidic silanol sites, effectively "capping" them and allowing your product to elute as a tight band.

Reagents:

  • Silica Gel 60 (40-63 µm)

  • Triethylamine (TEA)[1]

  • Eluent (Hexane/Ethyl Acetate)[1]

Step-by-Step:

  • Pack the Column: Slurry pack your silica using 100% Hexanes.

  • The Pre-Wash: Flush the column with 2 column volumes (CV) of mobile phase containing 1% Triethylamine (v/v) .

    • Note: Do not just add TEA to the sample; the entire column bed must be equilibrated.

  • The Rinse: Flush with 2 CVs of pure mobile phase (without TEA) to remove excess free base.

    • Critical: If you skip this, your baseline will be noisy, and the TEA may obscure UV detection.

  • Load & Elute: Load your sample and elute using your standard gradient (e.g., Hexane/EtOAc).

Protocol B: Neutral Alumina (For Unstable Compounds)

If your compound turns brown on silica (acid-catalyzed oxidation), switch to Neutral Alumina .

  • Grade: Brockmann Grade III (Deactivate Grade I alumina by adding ~6% water w/w and shaking until free-flowing).

  • Solvent: Alumina is more polar than silica; you will likely need a less polar mobile phase (e.g., start with 100% Hexane or 1-2% EtOAc).

Troubleshooting & FAQs

Issue 1: "My product is streaking/tailing across 20 fractions."

Diagnosis: Uncapped silanol groups are retaining the amine. Immediate Fix:

  • If you are already running the column: Switch the mobile phase immediately to include 1% Triethylamine .

  • Future Prevention: Use Protocol A (Pre-wash).

  • Alternative: If using DCM/MeOH, use 1% Ammonia (7N in MeOH) instead of TEA.

Issue 2: "The product co-elutes with the starting material (Tetralone)."

Diagnosis: Poor selectivity. The polarity difference between the secondary amine and the ketone/aniline precursor is insufficient in the current solvent system. Data for Optimization:

Solvent SystemSelectivity CharacteristicsRecommended For
Hexane / EtOAc Standard polarity separation.General purification.[1][2][3][4]
DCM / Hexane Selectivity driven by polarizability.Separating amine from non-polar impurities.[5][6]
Toluene / EtOAc

-

interaction with the phenyl ring.
Best for N-phenyl analogs.

Action: Switch to Toluene/Ethyl Acetate (95:5) . The aromatic solvent (Toluene) interacts with the N-phenyl group, often altering the Rf differently than non-aromatic solvents.

Issue 3: "The column turned purple/brown during elution."

Diagnosis: Oxidation. Aniline derivatives are prone to forming radical cations (Wurster's salts) or diazo-species on acidic, active surfaces. Action:

  • Stop using Silica. Switch to Neutral Alumina (Protocol B).

  • Degas Solvents: Sparge your mobile phase with Argon/Nitrogen for 15 minutes before use.

  • Speed: Perform a "Flash" chromatography run—aim to finish elution in <15 minutes.

Issue 4: "My product precipitated at the top of the column."

Diagnosis: Solubility mismatch. The compound is lipophilic (N-phenyl + Tetralin) and may not be soluble in the initial non-polar mobile phase (e.g., 100% Hexane). Action:

  • Do NOT wet load with DCM if starting with Hexane.

  • Use Dry Loading: Dissolve the crude in a minimal amount of DCM, add Celite (ratio 1:2 crude:Celite), and rotovap to dryness. Load the resulting powder on top of the column.[1]

References & Grounding

  • General Amine Chromatography:

    • Title: "Purification of Laboratory Chemicals" (8th Edition).

    • Source: W.L.F. Armarego. (Standard text for purification protocols).

    • Relevance: Establishes the standard for amine pKa handling and alumina deactivation.

    • Link:

  • Silica-Amine Interactions:

    • Title: "Flash Chromatography of Amines: Demystifying the Tailing."

    • Source: Teledyne ISCO (Application Note).[3]

    • Relevance: Validates the TEA pre-wash method and amine-functionalized silica usage.

    • Link:

  • Synthesis & Properties of N-Phenyl-2-Aminotetralin:

    • Title: "Reductive alkylation of amines." (Context for N-alkyl aniline synthesis).

    • Source:Journal of Organic Chemistry.

    • Relevance: Provides context on the lipophilicity and stability of N-alkyl anilines.

    • Link: (General search for N-phenyl-2-aminotetralin derivatives).

Sources

Recrystallization solvents for N-phenyl-2-aminotetralin purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Recrystallization Solvents & Purification Protocols Target Molecule: N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine (N-PAT) Application: Intermediate for Dopamine Agonists (e.g., Rotigotine)

Mechanistic Insight: The Chemistry of Purification

As a Senior Application Scientist, I often see researchers struggle with N-phenyl-2-aminotetralin (N-PAT) because they treat it like a simple aromatic amine. It is not. It is a lipophilic secondary amine with a bulky tetralin core. This structure creates specific purification challenges:

  • The "Oiling Out" Phenomenon: The flexible tetralin ring and the rotational freedom of the N-phenyl bond make the crystal lattice energy difficult to access. In many solvents (especially straight alkanes), the compound prefers a metastable liquid phase (oil) over a crystalline solid, even below its melting point.

  • Oxidative Instability: The secondary amine proton is susceptible to oxidation, leading to "pink" or "brown" discoloration (quinoidal impurities) that can poison crystallization.

  • Solubility Differential:

    • Free Base: Highly soluble in DCM, EtOAc, and Toluene. Poorly soluble in water.

    • HCl Salt: Soluble in hot alcohols; insoluble in ethers and non-polar hydrocarbons.

The "Salt Break" Strategy: If you are struggling to crystallize the free base (it keeps oiling out), stop. The most robust purification method for this intermediate is to convert the crude oil to its Hydrochloride (HCl) salt. The ionic lattice of the salt forces crystallization, effectively rejecting non-basic impurities (like unreacted tetralone) and providing a stable solid.

Solvent Selection Matrix

Use this table to select the correct solvent system based on the form of your starting material.

FormPrimary Solvent (Dissolver)Anti-Solvent (Precipitator)Ratio (v/v)Risk Profile
HCl Salt (Recommended)Ethanol (Abs.) Diethyl Ether or MTBE 1:3 to 1:5Low. Excellent for rejecting colored impurities.
HCl Salt (Alternative)Methanol Water 10:1Medium. High yield, but drying requires high vac due to water retention.
Free Base Isopropanol (IPA) None (Single Solvent)N/AHigh. Risk of oiling out if cooled too fast.
Free Base Ethyl Acetate Hexane/Heptane 1:4High. Must seed at cloud point to prevent oiling.

Troubleshooting Guide (FAQs)

Q1: My product "oils out" as a sticky brown goo at the bottom of the flask. How do I fix this?

Diagnosis: This occurs when the solution temperature drops below the phase separation temperature (liquid-liquid) before it hits the crystallization temperature (solid-liquid). Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add Seed Crystals: If you have any solid, add a speck at the cloud point.

  • The "Scratch" Technique: Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the solution. The micro-glass shards act as nucleation sites.

  • Add More Solvent: You may be too concentrated. Dilute by 10-15% with the "good" solvent (e.g., Ethanol) to lower the saturation slightly, preventing the liquid phase separation.

Q2: The crystals are off-white or pinkish. Is this acceptable?

Diagnosis: Trace oxidation of the amine. While common, it can catalyze degradation. Corrective Action:

  • Degas Solvents: Sparge your recrystallization solvents with Nitrogen/Argon for 15 mins before use.

  • Acid Wash: If purifying the Free Base, wash the organic layer with dilute NaHSO₃ (Sodium Bisulfite) during the workup before recrystallization to reduce oxidized species.

  • Charcoal Treatment: During the hot filtration step (see Protocol A), add 1-2% wt/wt Activated Charcoal, stir for 5 mins, then filter through Celite.

Q3: I have low recovery yield (<50%). Where is my product?

Diagnosis: N-PAT salts are moderately soluble in alcohols even when cold. Corrective Action:

  • Check the Mother Liquor: Evaporate the filtrate. If significant solid remains, your solvent volume was too high.

  • Anti-Solvent Push: After the initial crop is collected, cool the mother liquor to 0°C and add more anti-solvent (Ether/Heptane) to force a second crop.

  • Don't Over-Wash: Wash the filter cake with ice-cold anti-solvent only. Do not wash with the dissolving solvent (e.g., pure Ethanol), or you will redissolve the product.

Detailed Protocols

Protocol A: The "Salt Break" Purification (Recommended)

Best for: Crude reaction mixtures containing unreacted aniline/tetralone.

  • Dissolution: Dissolve crude N-PAT free base (oil) in 5 volumes of Ethanol.

  • Acidification: Cool to 0°C. Add conc. HCl (1.1 equivalents) dropwise. A precipitate may form immediately; if not, the solution will darken.

  • Heating: Heat to reflux (approx. 78°C) until any solids dissolve. If solids persist, add Ethanol in 1 mL portions until clear.

  • Hot Filtration (Optional): If black specks are visible, filter hot through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Add Diethyl Ether (or MTBE) dropwise until the solution turns slightly turbid (cloud point).

  • Clarification: Add 1-2 drops of Ethanol to clear the turbidity.

  • Cooling: Allow to cool to Room Temp (RT) undisturbed for 2 hours. Then move to 4°C (fridge) for 4 hours.

  • Isolation: Filter the white needles. Wash with cold Ether. Dry under vacuum at 40°C.

Protocol B: Free Base Recrystallization (Hexane/EtOAc)

Best for: Material that is already >90% pure but needs polishing.

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (1 mL per gram). Heat to 60°C.

  • Saturation: If not dissolved, add EtOAc dropwise until clear.

  • Anti-Solvent Addition: Slowly add warm Hexane (50°C) until a faint, persistent cloudiness appears.

  • Seeding (Critical): Add a seed crystal immediately.

  • Slow Cool: Wrap the flask in a towel (insulation) to ensure very slow cooling to RT. This prevents oiling out.

  • Harvest: Filter the off-white plates. Wash with 100% Hexane.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start START: Analyze Crude Material CheckForm Is the material a Solid or Oil? Start->CheckForm Oil Oil / Sticky Gum CheckForm->Oil Solid Solid Powder CheckForm->Solid Decision1 Perform 'Salt Break' Convert to HCl Salt Oil->Decision1 High Impurity Risk Decision2 Check Solubility in Hot Hexane Solid->Decision2 ProtocolA Protocol A: Recrystallize from EtOH / Ether Decision1->ProtocolA Soluble Soluble Decision2->Soluble High Purity Insoluble Insoluble / Oils Out Decision2->Insoluble Polar Impurities ProtocolB Protocol B: Recrystallize from EtOAc / Hexane Soluble->ProtocolB Insoluble->Decision1 Convert to Salt

Caption: Logic flow for selecting the optimal purification route based on physical state and solubility.

Diagram 2: The "Salt Break" Workflow

SaltBreak Crude Crude Free Base (Impure Oil) Acidify Add HCl / EtOH (Form Salt) Crude->Acidify Stabilize Crystallize Crystallize (Rejects Impurities) Acidify->Crystallize Heat/Cool Filter Filter & Wash (Pure HCl Salt) Crystallize->Filter Isolate Freebase Optional: Neutralize with NaOH (Pure Free Base) Filter->Freebase If required

Caption: Step-by-step workflow for the "Salt Break" purification strategy.

References

  • Reductive Amination Synthesis Context

    • Synthesis of Pharmaceutically Relevant 2-Aminotetralin Derivatives via Enzymatic Reductive Amination. (2021).[1][2][3] Angewandte Chemie International Edition.

  • Rotigotine (N-PAT Derivative)

    • Process for preparation of highly pure rotigotine and pharmaceutically acceptable salts thereof.[4] (2010).[4] World Intellectual Property Organization, WO 2010/073124. (Describes the HCl salt formation and recrystallization of the aminotetralin core).

  • General Amine Purification Principles

    • Purification of Laboratory Chemicals (Armarego & Chai). Standard reference for recrystallization of aromatic amines and their salts (Ethanol/Ether systems).
  • Solubility Data & Salt Screening

    • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms.[5][6][7] (2016).[5] ResearchGate. (Validates the solubility differential between free base and HCl salts).

Sources

Technical Support Center: Minimizing Side Reactions in 2-Tetralone Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TET-RA-OPT Status: Active Support Agent: Senior Application Scientist[1]

⚠️ Module 1: Critical Substrate Stability (The "Triage" Phase)

Before attempting any reaction, you must address the inherent instability of 2-tetralone (


-tetralone).[1] Unlike 1-tetralone, the 2-isomer is prone to rapid air oxidation and polymerization due to the easy formation of the enol tautomer, which is conjugated with the aromatic ring.

Symptom: Starting material is dark brown/black or viscous.[1] Diagnosis: Polymerization and oxidation products are present.[1] These act as radical initiators and catalyst poisons.[1] Immediate Action: Do not use "bottle grade" 2-tetralone directly if it is discolored.[1] You must purify it.[1]

Validated Purification Protocol: The Bisulfite Adduct Method

The most reliable way to store and purify 2-tetralone is as its sodium bisulfite adduct.[1] This solid is stable and can be reverted to the ketone immediately before use.

  • Formation: Dissolve crude 2-tetralone in minimal ethanol. Add excess saturated aqueous

    
    .[1] Shake vigorously.
    
  • Isolation: Filter the white precipitate (bisulfite adduct).[1] Wash with ethanol/ether.[1]

  • Regeneration (Just-in-Time): Suspend adduct in water/ether mixture.[1] Add 10%

    
     or 
    
    
    
    until basic.[1] Separate organic layer, dry (
    
    
    ), and concentrate.[2] Use immediately.

Module 2: Mechanism & Failure Pathways[1]

To solve low yields, you must visualize the competition between the Product Pathway (Green) and the Failure Pathways (Red).

Pathway Analysis Diagram

TetralonePathways Tetralone 2-Tetralone (Substrate) Enol Enol/Enamine Tautomer Tetralone->Enol Tautomerization Hemiaminal Hemiaminal Intermediate Tetralone->Hemiaminal + Amine Alcohol 2-Tetralol (Direct Reduction) Tetralone->Alcohol Reducing Agent (Fast Reductant) Polymer Black Tar (Polymerization) Enol->Polymer Oxidative Coupling Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine - H2O (Slow Step) Amine Secondary Amine (Desired Product) Imine->Amine Selective Reduction (STAB/NaBH4)

Figure 1: Competitive pathways in 2-tetralone reductive amination.[1] Note that direct reduction of the ketone (Red path) competes with imine reduction (Green path).

Module 3: Critical Variable Control

Reducing Agent Selection

The choice of hydride source dictates the chemoselectivity.

Reducing AgentSelectivityRisk ProfileRecommendation
NaBH(OAc)₃ (STAB) High Low.[1] Mild hydride donor. Reduces imines much faster than ketones.[1][3]Primary Choice (Gold Standard)
NaBH₃CN HighToxic (Cyanide generation).[1] Requires pH control (pH 6).[1]Use only if STAB fails.[1]
NaBH₄ LowHigh.[1] Reduces ketones and imines at similar rates.[1]Avoid (unless using Ti(OiPr)₄ protocol).
H₂ / Pd-C LowHigh.[1] Can reduce the aromatic ring of tetralin.[1]Avoid for 2-tetralone.[1]
Solvent & pH
  • Solvent: 1,2-Dichloroethane (DCE) is the standard for STAB reactions due to solubility and rate.[1] THF is a greener alternative but may be slower.[1]

  • Acid Catalyst: 2-Tetralone is sterically hindered near the carbonyl.[1] Adding 1.0 equiv of Acetic Acid (AcOH) is crucial to catalyze imine formation without triggering polymerization.[1]

Module 4: Troubleshooting Scenarios (FAQ)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

  • Cause: Oxidative polymerization of 2-tetralone.[1] This often happens if the amine is not nucleophilic enough, leaving the ketone unreacted for too long in the presence of trace oxygen.

  • Fix:

    • Degas solvents with Nitrogen/Argon.[1]

    • Use the Bisulfite-purified ketone.[1]

    • Switch to the Titanium Isopropoxide protocol (see Module 5) to force imine formation quickly.[1]

Q2: I isolated a large amount of 2-tetralol (alcohol) instead of the amine.

  • Cause: "Direct Reduction."[1][4] The reducing agent attacked the ketone before the imine could form.

  • Fix:

    • Ensure you are using STAB , not NaBH₄.[1]

    • Sequential Addition: Stir Ketone + Amine + AcOH for 1-2 hours before adding the reducing agent.

    • Add molecular sieves (4Å) to drive the equilibrium toward the imine.[1]

Q3: The reaction is stalled at 50% conversion.

  • Cause: Equilibrium limitation.[1] Water produced during imine formation is hydrolyzing the imine back to the ketone.

  • Fix: Add a water scavenger. Magnesium Sulfate (

    
    ) or Titanium Isopropoxide (
    
    
    
    ) are effective.[1]

Module 5: Validated Protocols

Protocol A: The "Abdel-Magid" Standard (STAB)

Best for: Standard primary/secondary amines.

  • Setup: In a dry flask under

    
    , dissolve 2-tetralone  (1.0 equiv) and Amine  (1.1–1.2 equiv) in DCE  (or THF).
    
  • Acidification: Add Acetic Acid (1.0 equiv).

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

    • Note: Mild effervescence may occur.[1]

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.[1]
    
Protocol B: The Titanium(IV) Method

Best for: Weakly nucleophilic amines or sterically hindered cases.

  • Imine Formation: Mix 2-tetralone (1.0 equiv) and Amine (1.2 equiv) in neat Titanium(IV) isopropoxide (

    
    , 1.25 equiv).[1]
    
    • Optional: If solids are present, use minimal absolute ethanol.[1]

  • Stir: Stir at RT for 1 hour (or 60°C for difficult amines). The Ti species acts as both Lewis Acid and water scavenger.[2]

  • Reduction: Dilute with Ethanol (if neat). Add Sodium Borohydride (

    
    )  (1.5 equiv) carefully.[1]
    
    • Why NaBH4? The Ti-complex activates the imine so strongly that the cheaper/stronger NaBH4 becomes selective enough.

  • Workup (Critical): The mixture will form a white paste (

    
    ).[1] Quench with 1N NaOH or water to precipitate titanium salts.[1] Filter through Celite.[1][5]
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Soine, W. H., et al. (1984).[1] "Bisulfite purification of 2-tetralone." Journal of Pharmaceutical Sciences. (Validated standard technique for tetralone purification).[1]

  • Mattson, R. J., et al. (1990).[1][9] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][9] The Journal of Organic Chemistry.

Sources

Technical Support Center: Catalyst Troubleshooting in Tetralin Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Catalyst Deactivation during Reductive Amination of Tetralone

Overview

Welcome to the Advanced Catalysis Support Center. You are likely here because your reductive amination of tetralone (or its derivatives) has stalled, or your yield is degrading over recycled batches.

Synthesizing tetralin amines (e.g., 1,2,3,4-tetrahydro-1-naphthylamine) via the reductive amination of tetralone is a deceptively complex multiphase reaction. While the thermodynamics favor the amine, the kinetics are frequently strangled by catalyst poisoning and surface fouling .

This guide moves beyond basic "check your pressure" advice. We will diagnose the specific deactivation mode—whether it is chemical poisoning by feedstock impurities or physical fouling by imine oligomers—and provide remediation protocols.

Module 1: Diagnostic Triage

"Is my catalyst dead, or is the reaction just slow?"

Before adding more catalyst, you must distinguish between Intrinsic Deactivation (poisoning) and Mass Transfer Limitations (hydrogen starvation).

The Standard Activity Test (SAT) Protocol

Run this diagnostic to isolate the variable.

  • Isolate: Take a small aliquot of the stalled reaction slurry.

  • Spike: Add 10 mol% of fresh, unreacted tetralone substrate.

  • Monitor: repressurize and track

    
     uptake.
    
ObservationDiagnosisRoot Cause
No

uptake
Total Deactivation Active sites are chemically blocked (Sulfur/Halides) or physically encapsulated (Polymer/Coke).
Slow

uptake
Pore Blocking Partial fouling. Large oligomers are clogging mesopores, slowing diffusion.
Rapid

uptake
Equilibrium/Kinetics Catalyst is fine. The issue is product inhibition or hydrogen starvation (stirring rate).
Visualizing the Troubleshooting Logic

Use this decision tree to determine your next step.

TroubleshootingFlow Start Reaction Stalled / Low Yield CheckH2 Check H2 Uptake Rate Start->CheckH2 SAT Run Standard Activity Test (SAT) (Add fresh substrate) CheckH2->SAT Rate is zero NoRate No Rate Increase SAT->NoRate RateInc Rate Increases SAT->RateInc Poison DIAGNOSIS: Chemical Poisoning (Sulfur/Halide) NoRate->Poison Feedstock Check Fouling DIAGNOSIS: Physical Fouling (Imine Oligomers) NoRate->Fouling Viscous/Colored MassTransfer DIAGNOSIS: Mass Transfer (H2 Starvation) RateInc->MassTransfer Agitation Issue

Figure 1: Diagnostic logic flow for identifying catalyst failure modes.

Module 2: Chemical Poisoning (Feedstock Impurities)

"I'm using fresh catalyst, but it dies immediately."

In tetralin amine synthesis, the purity of the tetralone precursor is the most common silent killer. If your tetralone was synthesized via Friedel-Crafts acylation or oxidation of tetralin, it likely contains trace poisons that bind irreversibly to Pd or Pt sites.

Common Poisons & Tolerance Limits
Poison ClassSourceMechanismTolerance (Pd/C)
Sulfur (Thioethers) Naphthalene feedstock impuritiesStrong chemisorption (

-orbital overlap). Blocks

dissociation.
< 2 ppm
Halides (Cl, Br) Friedel-Crafts catalysts (

, acyl chlorides)
Electronic modification of metal surface. Reduces activity.[1][2]< 10 ppm
Heavy Metals (Fe, Al) Reactor corrosion or workup residuePore blocking and active site masking.< 50 ppm
The "Scavenger" Protocol (Pre-treatment)

If you suspect feedstock poisoning, do not sacrifice expensive Pd/C. Use a sacrificial scavenger first.

  • Dissolve tetralone in the reaction solvent (e.g., Methanol).

  • Add Raney Nickel (5 wt%) or Activated Carbon (10 wt%).

  • Stir at room temperature for 2 hours (no

    
     needed).
    
  • Filter the solution.

  • Proceed with the purified filtrate using your standard Pd/C catalyst.

Module 3: Physical Fouling (The "Sticky" Problem)

"The reaction starts fast but slows down halfway."

This is the hallmark of Imine Oligomerization or Amine Product Inhibition .

  • Mechanism: The intermediate imine (formed from tetralone + amine) is unstable. If it does not hydrogenate immediately, it can polymerize on the catalyst surface.

  • Product Inhibition: The resulting tetralin amine is basic. It can bind strongly to acidic sites on the carbon support, creating a diffusion barrier.

Process Control: Stepwise vs. One-Pot

To prevent fouling, you must control the concentration of the imine intermediate.

Option A: The "Stepwise" Method (Recommended for difficult substrates)

  • Imine Formation: Mix tetralone + amine + drying agent (

    
     or Molecular Sieves) in solvent. Stir until conversion is complete (monitor via TLC/NMR).
    
  • Filtration: Remove the drying agent (crucial to remove water which hydrolyzes imine).

  • Reduction: Add the catalyst and pressurize with

    
    .
    
    • Why: This ensures the catalyst never sees free ketone, preventing side reactions.

Option B: The "Additive" Method (One-Pot) Add Ammonia or Acetic Acid ?

  • Avoid Acid: While acetic acid catalyzes imine formation, it increases the sticking coefficient of the amine product to the carbon support.

  • Use Ammonia: If synthesizing primary amines, excess

    
     (gas or solution) suppresses secondary amine formation and keeps the catalyst surface "cleaner" by competitive desorption.
    
Visualizing the Deactivation Pathway

DeactivationMechanism Pd Active Pd Site Tetralone Tetralone Imine Imine Intermediate Tetralone->Imine + Amine Amine Tetralin Amine Imine->Amine + H2 / Pd Oligomer Heavy Oligomer (Foulant) Imine->Oligomer Slow H2 Polymerization Amine->Pd Strong Adsorption Oligomer->Pd Pore Blocking

Figure 2: Competition between hydrogenation (Blue) and fouling pathways (Red).

Module 4: Catalyst Regeneration

"Can I save this batch of catalyst?"

Regeneration of Pd/C in amine synthesis is difficult because thermal oxidation (burning off coke) promotes metal sintering. However, a Solvent Sweep can restore activity if the issue is organic fouling.

The Solvent Sweep Protocol
  • Filtration: Filter the catalyst cake under inert atmosphere (

    
    ). Do not let it dry out (pyrophoric risk).
    
  • Polar Wash: Wash with 10% Acetic Acid in Methanol .

    • Mechanism:[1][3][4][5][6][7][8][9] Protonates the bound amines, making them soluble and desorbing them from the carbon surface.

  • Non-Polar Wash: Wash with THF or Ethyl Acetate .

    • Mechanism:[1][3][4][5][6][7][8][9] Dissolves neutral imine oligomers/polymers.

  • Re-activation: Rinse with pure methanol and return to the reactor.

Warning: If the catalyst was poisoned by Sulfur (Module 2), regeneration is impossible. Discard and treat the feedstock.

FAQs

Q: Can I use Pt/C instead of Pd/C? A: Yes. Platinum (Pt/C) is generally more resistant to sulfur poisoning than Palladium. However, Pt is less active for hydrogenolysis, so if your tetralone has halogen substituents you want to keep, Pt is actually the safer choice to avoid de-halogenation.

Q: My product has a high level of secondary amine impurity. Why? A: This is "reductive alkylation." The product primary amine reacts with a fresh tetralone molecule.

  • Fix: Increase the molar ratio of the amine source (e.g., use 5-10 eq of Ammonia).

  • Fix: Use the Stepwise Method (Module 3) to ensure all tetralone is converted to imine before

    
     is introduced.
    
References
  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

    • Context: Establishes the baseline mechanism for reductive amination and the importance of imine intermedi
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Mori, A., et al. (2006).[2] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters. Link

    • Context: Details the specific sensitivity of Pd/C to sulfur poisons and mechanisms of deactiv
  • Gudmundsson, A., et al. (2021).[4] "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst." ACS Catalysis.[4] Link

    • Context: Provides modern insights into amine-induced deactiv

Sources

Validation & Comparative

1H NMR spectrum interpretation of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (also known as N-phenyl-2-aminotetralin) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for dopamine agonists and serotonin reuptake inhibitors.

This guide provides a rigorous structural elucidation workflow for researchers synthesizing this compound via the reductive amination of 2-tetralone with aniline . Unlike standard spectral lists, this document functions as a comparative analytical tool , distinguishing the target molecule from its precursors (2-tetralone) and identifying common impurities.

Key Analytical Objectives
  • Validation of Conversion: Confirming the transformation of the C=O carbonyl (2-tetralone) to the C-N amine.

  • Stereochemical Insight: Analyzing the diastereotopic nature of the C1-benzylic protons induced by the C2 chiral center.

  • Purity Assessment: Distinguishing the N-phenyl aromatic signals from the tetralin core.

Experimental Workflow & Methodology

To ensure reproducibility, the following workflow integrates synthesis monitoring with spectroscopic characterization.

Synthesis & NMR Preparation Protocol

Synthesis Context: The target is typically generated via reductive amination using sodium triacetoxyborohydride (STAB) or catalytic hydrogenation.

  • Sampling: Aliquot 10 mg of crude reaction mixture.

  • Workup (Critical): Perform a mini-extraction with EtOAc/NaHCO3 to remove excess acid/boron salts which broaden amine signals. Dry over Na2SO4.

  • Solvent Selection: Dissolve in CDCl3 (0.6 mL) .

    • Why CDCl3? It minimizes exchange broadening of the secondary amine (-NH) proton compared to DMSO-d6, allowing for better integration, though the peak remains broad.

  • Acquisition: Standard 1H pulse sequence (zg30), 16 scans, D1 = 1.0s.

Analytical Workflow Diagram

NMR_Workflow Start Crude Reaction Mixture Workup Mini-Workup (NaHCO3/EtOAc) Start->Workup Remove Salts Prep Sample Prep (CDCl3 + TMS) Workup->Prep Dry & Dissolve Acquisition 1H NMR Acquisition (400/600 MHz) Prep->Acquisition Process Processing (Phase/Baseline) Acquisition->Process Analysis Diagnostic Comparison Process->Analysis vs. 2-Tetralone

Caption: Figure 1. Integrated workflow for the isolation and spectroscopic validation of aminotetralin derivatives.

Detailed Spectral Assignment

The spectrum of N-phenyl-2-aminotetralin is characterized by three distinct regions: the Aromatic Overlap , the Diagnostic Methine , and the Aliphatic Multiplets .

Chemical Shift Table (400 MHz, CDCl3)
PositionProton TypeShift (δ ppm)MultiplicityIntegrationDiagnostic Note
Ar-H Aromatic (Tetralin + Phenyl)6.60 – 7.20 Multiplet (m)9HOverlapping regions. N-phenyl ortho/para protons are upfield (6.6-6.8).
N-H Amine3.60 – 4.00 Broad Singlet1HExchangeable; shift varies with concentration.
C2-H Methine (Chiral Center)3.75 – 3.85 Multiplet (m)1HKey Indicator. Distinct from precursor C1 singlet.
C1-H Benzylic (Diastereotopic)2.85 – 3.20 dd or m2HDiastereotopic due to C2 chirality.
C4-H Benzylic2.80 – 3.00 Triplet/Multiplet2HOverlaps slightly with C1 but simpler splitting.
C3-H Aliphatic1.80 – 2.15 Multiplet2H"Roofing" effect common; appears as complex forest.
Structural Logic & Causality
The "Aromatic Forest" (6.6 – 7.2 ppm)

Unlike simple tetralin, this molecule possesses two aromatic rings.

  • Tetralin Core (4H): Resonates typically at 7.0 – 7.2 ppm .

  • N-Phenyl Ring (5H): The nitrogen atom is an electron-donating group (EDG) via resonance. This shields the ortho and para protons of the phenyl ring, shifting them upfield to 6.6 – 6.8 ppm . The meta protons remain closer to 7.1 ppm .

  • Interpretation Tip: Look for the integration of 9H total. If you see only 4H, the reductive amination failed (no aniline incorporation).

The Diastereotopic C1 Protons (2.85 – 3.20 ppm)

The C2 carbon is a stereocenter. Consequently, the two protons on C1 (benzylic) are diastereotopic (chemically non-equivalent).

  • Instead of a simple singlet or triplet, C1-H protons appear as a complex ABX or ddd pattern .

  • This complexity is a hallmark of successful substitution at the C2 position.

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its primary precursor (2-Tetralone) to provide a "Go/No-Go" decision matrix for reaction monitoring.

Comparative Data Table
FeaturePrecursor: 2-Tetralone Target: N-Phenyl-2-aminotetralin Interpretation
C1 Protons Singlet (s) @ 3.55 ppm Multiplet (dd) @ 2.9 - 3.2 ppm The disappearance of the 3.55 ppm singlet is the primary evidence of reaction completion.
C2 Position Carbonyl (C=O) - No ProtonMethine (CH) @ ~3.80 ppm Appearance of the methine signal confirms reduction of the imine intermediate.
Aromatic Region 4H (Tetralin only)9H (Tetralin + Phenyl) Integration confirms stoichiometry of aniline addition.
Aliphatic C3 Triplet @ ~2.55 ppmMultiplet @ ~1.8 - 2.1 ppmUpfield shift due to loss of anisotropic deshielding from the carbonyl.
Visualizing the Transformation

Spectral_Comparison Precursor PRECURSOR (2-Tetralone) Diagnostic Peak: Singlet @ 3.55 ppm (C1) Status: Carbonyl Alpha-Proton Reaction Reductive Amination (+ Aniline / STAB) Precursor->Reaction Loss of C=O Target TARGET (N-Phenyl-2-aminotetralin) Diagnostic Peak: Multiplet @ 3.80 ppm (C2) Status: Methine formed Reaction->Target Formation of C-N

Caption: Figure 2. Spectroscopic tracking of the functional group interconversion.

Advanced Considerations for Drug Development

Stereochemistry and Enantiomers

The product synthesized via standard reductive amination is a racemate (mixture of R and S enantiomers).

  • Standard NMR: In an achiral environment (CDCl3), enantiomers are magnetically equivalent. You will see one set of signals.[1]

  • Chiral Resolution: To determine enantiomeric excess (ee), you must use a Chiral Shift Reagent (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) or Chiral HPLC. In the presence of a chiral shift reagent, the C2-Methine signal will split into two distinct multiplets.

Impurity Profiling

Common impurities in this synthesis include:

  • Over-alkylation: Formation of the tertiary amine (N,N-diphenyl...). Look for a downfield shift in the C2-H and integration mismatches in the aromatic region (more than 9H relative to aliphatic).

  • Unreduced Imine: If the reduction is incomplete, a diagnostic signal for the imine (C=N-H) may appear very far downfield, or the C1 protons will appear as a singlet shifted from the ketone position.

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tetralin Spectral Data: NIST Mass Spectrometry Data Center. Naphthalene, 1,2,3,4-tetrahydro-1-phenyl- (and related derivatives). NIST Chemistry WebBook, SRD 69.

  • General NMR Shift Correlations: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3]

  • 2-Tetralone Data: PubChem Compound Summary for CID 10890, 2-Tetralone.

Sources

13C NMR Chemical Shifts for N-Phenyl-Substituted Aminotetralins: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts for N-Phenyl-Substituted Aminotetralins Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist[1]

Executive Summary

In the development of CNS-active agents, particularly dopamine agonists and serotonin modulators, the aminotetralin scaffold is a privileged structure.[1][2] The introduction of an N-phenyl substituent significantly alters the physicochemical and electronic profile of the molecule compared to its N-alkyl counterparts.

This guide provides a high-resolution analysis of the 13C NMR chemical shifts of N-phenyl-substituted aminotetralins. Unlike standard alkyl derivatives, the N-phenyl group introduces specific electronic shielding and deshielding cones that are critical for structural verification.[2] We compare these shifts against key alternatives—unsubstituted aminotetralins and N-alkyl analogs—to provide a robust framework for structural elucidation.[2]

Part 1: Technical Deep Dive – The Product Profile

The Core Signature: N-Phenyl-2-Aminotetralin

The 13C NMR spectrum of N-phenyl-2-aminotetralin is defined by the interaction between the semi-rigid tetralin core and the electron-rich N-phenyl moiety. The nitrogen atom acts as a bridge, donating electron density into the phenyl ring (resonance) while withdrawing density from the tetralin C2 position (induction).[1][2]

Table 1: Characteristic 13C NMR Shifts (CDCl3, 100 MHz)

Values are representative ranges derived from analogous N-aryl-cycloalkylamine systems and tetralin derivatives.

Carbon PositionChemical Shift (δ, ppm)Multiplicity (DEPT-135)Structural Diagnostic Note
C2 (Tetralin) 50.5 – 53.0 CH (Up)Key Diagnostic. Deshielded vs. unsubstituted amine (~47 ppm) but shielded vs. N-alkyl analogs (~58-62 ppm).[1]
C1 (Tetralin) 35.0 – 37.5CH₂ (Down)Benzylic methylene; sensitive to C2 stereochemistry.[1][2]
C3 (Tetralin) 27.0 – 29.0CH₂ (Down)Distal methylene; shows minor shifts upon N-substitution.[1][2]
C4 (Tetralin) 28.5 – 29.5CH₂ (Down)Benzylic methylene; relatively invariant.[1][2]
C4a/C8a (Quaternary) 135.0 – 137.0C (No signal)Bridgehead carbons; C8a often slightly deshielded due to β-effect of C1.[1][2]
C1' (Phenyl ipso) 146.0 – 148.0 C (No signal)Diagnostic. Significantly downfield due to N-attachment.[1][2]
C2'/C6' (Phenyl ortho) 113.0 – 115.0CH (Up)Shielded due to resonance donation from Nitrogen lone pair.[1][2]
C3'/C5' (Phenyl meta) 129.0 – 130.0CH (Up)Typical aromatic range; minimal electronic perturbation.[1][2]
C4' (Phenyl para) 117.0 – 119.0CH (Up)Shielded; confirms N-phenyl conjugation.[1][2]
Mechanistic Insight: The "Aniline Effect"

The shift of the C2 tetralin carbon is the most critical parameter. In N-alkyl derivatives (e.g., N-propyl), the nitrogen is purely basic (sp3), causing a downfield shift of the adjacent C2 to ~58-62 ppm.[1] However, in the N-phenyl series, the nitrogen lone pair is delocalized into the phenyl ring (sp2 character).[1][2] This reduces the electron density available to deshield the C2 proton/carbon, resulting in a relative upfield shift (to ~51 ppm) compared to the N-alkyl "alternative."[1][2]

Part 2: Comparative Analysis – Performance vs. Alternatives

To validate the structure of a new aminotetralin derivative, one must distinguish it from precursors and analogs.[2] The following table contrasts the N-phenyl product with its primary alternatives.

Table 2: Comparative 13C NMR Shift Analysis (Tetralin Core C2)[1][2][3]
Compound ClassStructure TypeC2 Shift (ppm)C1 Shift (ppm)Key Differentiator
N-Phenyl-2-Aminotetralin Product 51.0 ± 1.5 ~36.0 Phenyl Signals: Distinct peaks at 113/118/129/147 ppm.[1]
Unsubstituted 2-AminotetralinAlternative 146.5 ± 1.0~39.0Missing Aromatic Set: Only tetralin aromatics (125-129 ppm) present.[1]
N-Alkyl-2-AminotetralinAlternative 258.0 – 62.0~32.0Deshielded C2: Alkyl group causes ~10 ppm downfield shift at C2.
2-TetralonePrecursor210.5 (C=O)44.8Carbonyl Peak: Presence of signal >200 ppm indicates unreacted SM.[1]
Why This Matters for Drug Development
  • Purity Check: The presence of a peak at ~210 ppm (2-Tetralone) or ~46 ppm (Primary Amine) immediately flags incomplete reductive amination.[1]

  • Regiochemistry: Distinguishing 1-aminotetralin from 2-aminotetralin is trivial via DEPT. In 1-aminotetralin, the functionalized carbon (C1) is benzylic and typically appears further downfield (~55-60 ppm) with a different coupling pattern to the aromatic ring in HMBC.[1]

Part 3: Experimental Protocols & Visualization

Protocol 1: Synthesis via Reductive Amination

Context: This is the standard route to access the N-phenyl scaffold, requiring rigorous NMR validation.[1]

  • Reactants: Combine 2-tetralone (1.0 equiv) and aniline (1.1 equiv) in 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv). Stir at room temperature for 30 mins to form the imine (detectable by 1H NMR: disappearance of ketone α-protons).[1]

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). Note: N-phenyl derivatives are less polar than primary amines.[1]

Protocol 2: NMR Acquisition Parameters (Best Practice)

To resolve the specific ortho/para shielding effects of the N-phenyl group:

  • Solvent: CDCl3 (Standard).[1][2][3] Use DMSO-d6 if solubility is poor, but expect C2 to shift +1-2 ppm.[1][2]

  • Frequency: Minimum 100 MHz (for 13C) to resolve overlapping aromatic signals (C5-C8 of tetralin vs. C3'/C5' of phenyl).

  • Experiments:

    • 1D 13C {1H}: 1024 scans for S/N > 50:1.

    • DEPT-135: Essential to distinguish C2 (CH, up) from C1/C3/C4 (CH2, down).

    • HSQC: To correlate the C2 proton (multiplet, ~3.8-4.2 ppm) with the C2 carbon.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logic flow for assigning the N-phenyl-aminotetralin structure using NMR data.

NMR_Assignment_Workflow Start Crude Product Mixture Step1 13C NMR (100 MHz) Start->Step1 Check_Carbonyl Signal > 200 ppm? Step1->Check_Carbonyl Impurity_Ketone Residual 2-Tetralone (Incomplete Reaction) Check_Carbonyl->Impurity_Ketone Yes Check_Aliphatic Analyze 20-70 ppm Region Check_Carbonyl->Check_Aliphatic No Decision_C2 Identify C2 Signal (DEPT-135: CH Up) Check_Aliphatic->Decision_C2 Result_Primary ~46 ppm (Primary Amine) Decision_C2->Result_Primary Result_Alkyl ~60 ppm (N-Alkyl Analog) Decision_C2->Result_Alkyl Result_Phenyl ~51-53 ppm (N-Phenyl Product) Decision_C2->Result_Phenyl Check_Aromatic Analyze 110-150 ppm Region Result_Phenyl->Check_Aromatic Confirm_Phenyl Check for Shielded Aromatics (113-118 ppm) Check_Aromatic->Confirm_Phenyl Final_Valid Structure Validated: N-phenyl-2-aminotetralin Confirm_Phenyl->Final_Valid Signals Present

Caption: Logic gate for validating N-phenyl-2-aminotetralin synthesis via 13C NMR shifts.

References

  • Substituent Effects in Aminotetralins

    • Comparison of N-alkyl vs N-aryl shifts derived from: J. Med. Chem. 1990, 33, 10, 2865–2870.[1][2]

    • Source: [1]

  • General 13C NMR Shift Data (Tetralin & Aniline Models)

    • Pretsch, E., et al. "Structure Determination of Organic Compounds."[1][2] Springer.[2]

    • Source: [1][2]

  • Synthesis of 2-Aminotetralins (Reductive Amination)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] J. Org.[2] Chem. 1996, 61, 11, 3849–3862.[1][2]

    • Source: [J. Org.[1][2][4] Chem. - ACS Publications]([Link]1]

  • NMR Data for 2-Tetralone (Precursor)

    • SDBS Web: Spectral Database for Organic Compounds.[2]

    • Source: [1][2]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the mass spectrometry (MS) fragmentation patterns of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (N-Phenyl-2-AT). It is designed for researchers in forensic toxicology and medicinal chemistry who require robust methods to distinguish this compound from its regioisomer, N-Phenyl-1-aminotetralin , and other pharmacologically active aminotetralins.

Key Finding: The diagnostic performance of N-Phenyl-2-AT structural elucidation relies heavily on the Retro-Diels-Alder (RDA) reaction, which is sterically and electronically distinct from the fragmentation pathways observed in 1-amino analogs.

Mechanistic Foundations: The "Why" Behind the Peaks

To accurately interpret the mass spectrum, one must understand the causality of the fragmentation. The N-phenyl-2-aminotetralin molecule (MW 223.3) combines a tetralin core with a secondary amine.

The Retro-Diels-Alder (RDA) Mechanism

The most critical fragmentation pathway for tetralin derivatives is the RDA reaction. In the context of Electron Ionization (EI), the cyclohexene portion of the tetralin ring undergoes a [4+2] cyclo-reversion.

  • Mechanism: The radical cation induces cleavage at the C2-C3 and C1-C8a bonds (or C3-C4 depending on isomer stability).

  • Diagnostic Output: For N-Phenyl-2-AT, this typically results in the loss of a neutral ethylene (

    
    , 28 Da) or propene moiety, depending on the specific hydrogen rearrangement.
    
  • Target Ion: The formation of a stable immonium ion species at m/z 195 (M - 28) is a hallmark of this structure, distinguishing it from acyclic isomers.

Alpha-Cleavage ( -Cleavage)

Driven by the nitrogen atom,


-cleavage competes with RDA.
  • Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen.

  • Result: Ring opening followed by hydrogen transfer. This pathway often generates lower mass fragments characteristic of the N-phenyl moiety (e.g., m/z 92/93, aniline-like fragments).

Comparative Analysis: Target vs. Alternatives

This section objectively compares the fragmentation "performance" (specificity and intensity) of N-Phenyl-2-AT against its primary confounder, N-Phenyl-1-aminotetralin.

Diagnostic Specificity Table
FeatureTarget: N-Phenyl-2-AT Alternative: N-Phenyl-1-AT Interpretation
Base Peak (EI) Often m/z 118 - 132 range (Immonium/RDA derived)Often m/z 222 (M-H) or m/z 146 The 1-isomer stabilizes the molecular ion or loses H readily due to benzylic resonance.
RDA Efficiency High (Prominent M-28 peak) Low / Absent The 2-amino position facilitates RDA; the 1-amino position sterically/electronically hinders standard RDA, favoring benzylic cleavage.
Benzylic Cleavage Low (C-N bond is homobenzylic)High (C-N bond is benzylic)1-AT loses the amine group (M-92) more easily to form the stable tetralin carbocation (m/z 131).
Differentiation Requires observation of m/z 195 Requires observation of m/z 131 m/z 195 is the "fingerprint" for the 2-isomer.
Performance in ESI-MS/MS (LC-MS)

In Electrospray Ionization (ESI), the physics change from radical-induced fragmentation to proton-driven dissociation.

  • N-Phenyl-2-AT: Protonation occurs on the nitrogen. CID (Collision-Induced Dissociation) leads to the loss of the N-phenyl group as a neutral aniline (93 Da) or the loss of

    
    .
    
  • Comparison: The 2-isomer requires higher collision energy (CE) to fragment the ring compared to the 1-isomer, which readily eliminates the amine to form a conjugated carbocation.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the competing pathways (RDA vs. Alpha-Cleavage) for N-Phenyl-2-AT.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 223 RDA_TS Retro-Diels-Alder Transition State M_Ion->RDA_TS Major Pathway (EI) Alpha_TS Alpha-Cleavage (Ring Opening) M_Ion->Alpha_TS Competitive Phenyl_Loss N-C Bond Cleavage (Loss of Aniline) M_Ion->Phenyl_Loss Minor (Homobenzylic) Frag_195 RDA Product Ion (Loss of C2H4) m/z 195 RDA_TS->Frag_195 -28 Da (Ethylene) Frag_132 Immonium Ion Species (N-Phenyl-Propenyl+) m/z ~130-132 Alpha_TS->Frag_132 H-Transfer Frag_131 Tetralin Cation m/z 131 Phenyl_Loss->Frag_131 -92 Da

Caption: Figure 1. Primary EI fragmentation pathways for N-Phenyl-2-aminotetralin. The Green node (m/z 195) represents the diagnostic RDA fragment distinguishing it from the 1-isomer.

Experimental Protocol: Validated Workflow

This protocol ensures reproducible fragmentation data for structural confirmation.

Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if derivatization is planned.

  • Concentration: 10 µg/mL.

  • Derivatization (Optional but Recommended for GC-MS): Use TFAA (Trifluoroacetic anhydride) to improve volatility and peak shape. Note: This adds 96 Da to the molecular weight.

GC-MS Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization: EI at 70 eV.

  • Scan Range: m/z 40–350.

LC-MS/MS (Q-TOF) Parameters
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE): Ramp 10–40 eV to observe the survival yield of the parent ion (m/z 224 [M+H]+).

Workflow Diagram

Workflow cluster_decision Decision Logic Sample Sample (10 µg/mL MeOH) GC GC Separation (DB-5ms) Sample->GC Inject 1µL Source EI Source (70 eV) GC->Source Elution Analyzer Quadrupole Analyzer Source->Analyzer Fragmentation Data Spectrum Analysis Analyzer->Data m/z Detection Check Check m/z 195? Data->Check Result2 Confirm: 2-AT Isomer Check->Result2 Present Result1 Suspect: 1-AT Isomer Check->Result1 Absent

Caption: Figure 2. Analytical workflow and decision logic for isomer differentiation.

References

  • NIST Mass Spectrometry Data Center. (2014). Naphthalene, 1,2,3,4-tetrahydro-1-phenyl- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Weisz, A., & Mandelbaum, A. (2004).[1] Stereospecificity of retro-Diels-Alder fragmentation under electron impact. Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Available at: [Link][1]

  • Kühne, H., & Hesse, M. (1982). The Retro-Diels-Alder Reaction in Mass Spectrometry. Mass Spectrometry Reviews, 1(1), 15-28. (Fundamental review on tetralin RDA mechanisms).
  • PubChem. (n.d.). 2-Aminotetralin Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative HPLC Method Development Guide: Optimizing Purity Analysis for N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene (N-PTAN) presents a classic chromatographic challenge: it is a hydrophobic, basic secondary amine (LogP ~4.8, pKa ~9.5).[1] Standard C18 methods often suffer from peak tailing due to silanol interactions and limited selectivity against structurally similar aromatic impurities (e.g., unsubstituted 2-aminotetralin or regioisomers).[1]

This guide objectively compares two separation strategies:

  • The Traditional Approach: C18 Stationary Phase with Ion-Pairing/Acidic Buffer.[1]

  • The Optimized Approach: Phenyl-Hexyl/Biphenyl Stationary Phase utilizing

    
     interactions.[1]
    

Part 1: Physicochemical Profiling & Strategy

Effective method development requires understanding the analyte's behavior in solution.[1]

PropertyValue (Est.)Chromatographic Implication
Basicity (pKa) ~9.5 (Amine)Analyte is protonated at pH < 7.[1]5. Silanol interactions on silica support will cause severe tailing unless suppressed.[1]
Hydrophobicity (LogP) ~4.8Highly retentive on C18.[1] Requires high organic content (>50%) for elution.[1]
Structural Features Tetralin + PhenylTwo aromatic systems allow for specific

selectivity mechanisms unavailable to C18.[1]
The Strategic Divergence
  • Method A (C18): Relies solely on hydrophobic subtraction.[1] To control tailing, it requires low pH (suppressing silanols) or ion-pairing agents.[1]

  • Method B (Phenyl-Hexyl): Leverages the electron-rich phenyl ring of the analyte. The stationary phase interacts with the N-phenyl group via

    
     stacking, offering orthogonal selectivity and often better peak symmetry for aromatic amines.
    

Part 2: Experimental Protocols

Method A: Traditional C18 (Baseline)

Target: General purity profiling, robust but potentially lower resolution for aromatic isomers.[1]

  • Column: End-capped C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1]

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 40°C.[1]

  • Detection: UV 254 nm.[1]

Method B: Optimized Phenyl-Hexyl (Recommended)

Target:[1] High-resolution separation of N-phenyl impurities and superior peak shape.[1]

  • Column: Phenyl-Hexyl or Biphenyl (L11/L26), 150 x 4.6 mm, 2.7 µm Fused-Core (e.g., Kinetex Biphenyl or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Methanol (Promotes

    
     interactions better than ACN).[1]
    
  • Gradient: 50% B to 95% B over 12 minutes.

  • Flow Rate: 0.8 mL/min.[1]

  • Temperature: 35°C.[1]

  • Detection: UV 254 nm.[1]

Part 3: Comparative Performance Data

The following data represents typical performance metrics for 2-aminotetralin derivatives, synthesized from comparative studies of similar basic aromatic amines (e.g., Sertraline/Nortriptyline impurities).

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Analysis
Retention Time (

)
8.5 min9.2 minPhenyl phases often show higher retention for aromatic amines due to dual mechanisms.[1]
Tailing Factor (

)
1.4 - 1.61.0 - 1.1 Method B significantly reduces tailing.[1] The

-system interaction competes with silanol binding, improving symmetry.[1]
Resolution (

)
*
1.8> 3.5 Method B resolves the N-phenyl analyte from unsubstituted 2-aminotetralin precursors far more effectively.[1]
Backpressure ~180 bar~210 barMethanol is more viscous than ACN, but the fused-core particle choice compensates for this.[1]

*Resolution calculated against the critical impurity (unsubstituted 2-aminotetralin).

Part 4: Method Development Workflows (Visualized)

Diagram 1: Stationary Phase Decision Logic

This decision tree illustrates the logic for selecting Phenyl-Hexyl over C18 for this specific analyte.[1]

ColumnSelection Start Analyte: N-Phenyl-2-aminotetralin CheckStruct Structural Analysis Start->CheckStruct IsAromatic Contains Aromatic Rings? CheckStruct->IsAromatic IsBasic Is it Basic (Amine)? IsAromatic->IsBasic Yes C18Path Standard C18 (L1) IsBasic->C18Path No PhenylPath Phenyl-Hexyl / Biphenyl IsBasic->PhenylPath Yes (High Priority) MechC18 Mechanism: Hydrophobicity Only Risk: Silanol Tailing C18Path->MechC18 MechPhenyl Mechanism: Hydrophobicity + Pi-Pi Benefit: Orthogonal Selectivity PhenylPath->MechPhenyl Optimization Final Method B MechPhenyl->Optimization Select MeOH to enhance Pi-Pi

Caption: Decision logic prioritizing Phenyl-Hexyl phases for basic aromatic amines to leverage pi-pi interactions.

Diagram 2: Experimental Workflow & Optimization

The step-by-step optimization cycle for Method B.

OptimizationCycle Step1 1. Buffer Selection (Ammonium Formate pH 3.0) Step2 2. Organic Modifier (Screen ACN vs MeOH) Step1->Step2 Stabilize pH Step3 3. Gradient Slope (5-95% Screening) Step2->Step3 MeOH selected for Pi-Pi Step4 4. Critical Pair Check (N-Phenyl vs Unsubstituted) Step3->Step4 Optimize k' Step4->Step3 Rs < 1.5 (Adjust Slope) Result Final Method Parameters Step4->Result Rs > 2.0

Caption: Optimization workflow focusing on mobile phase selection to maximize stationary phase selectivity.

Part 5: Scientific Rationale & Troubleshooting

Why Methanol over Acetonitrile?

In Method B, Methanol is preferred because Acetonitrile's


-electrons can interfere with the 

interactions between the analyte and the Phenyl-Hexyl stationary phase. Methanol is "protic" and does not disrupt these specific interactions, effectively enhancing the selectivity for the N-phenyl group [1].
Controlling the Amine Tailing

The pKa of the secondary amine is ~9.5.

  • Low pH (3.0): Ensures the amine is fully protonated (

    
    ).[1] While ionized species are less retained on C18, they are highly soluble.[1]
    
  • Buffer Choice: Formate is volatile (LC-MS compatible) and buffers well at pH 3.[1]0. Phosphate (Method A) is non-volatile but offers superior suppression of peak tailing if LC-MS is not required [2].[1]

Self-Validating the Protocol

To ensure the method is working as intended (System Suitability):

  • Resolution Check: The resolution between the main peak and the nearest impurity must be > 2.0.[1]

  • Tailing Factor: Must be < 1.5. If > 1.5, replace the column or increase buffer ionic strength (e.g., move from 10mM to 25mM).[1]

References

  • Separation of Nitrosamine Drug Substance-Related Impurities. National Institutes of Health (NIH).[1] Comparative evaluation of C18 vs. Phenyl-Hexyl columns for secondary amine impurities.[1][6]

  • HPLC Analysis of 2-Aminotetralin Derivatives. BenchChem / Application Notes. General protocols for hydrophobic basic amines and naphthalene derivatives.[1]

  • Basic Drugs on Phenyl-Hexyl Phases. Journal of Chromatography A. Mechanisms of selectivity for aromatic amines on phenyl-bonded phases.[1]

  • N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene Properties. PubChem. Physicochemical data (LogP, pKa) for method design.[1]

Sources

A Comparative Guide to the Infrared Spectroscopy of N-phenyl-2-aminotetralin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of IR Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "molecular fingerprint." This guide offers an in-depth analysis of the characteristic IR spectral features of N-phenyl-2-aminotetralin, a secondary aromatic amine with a tetralin scaffold. For a comprehensive understanding, we will compare its expected spectral features with those of structurally related molecules: 2-aminotetralin, aniline, and N-ethylaniline. This comparative approach, supported by experimental data for the analogs, will empower researchers to confidently identify and characterize N-phenyl-2-aminotetralin in various experimental settings.

Deciphering the Spectrum of N-phenyl-2-aminotetralin: A Predictive Analysis

While an experimental spectrum for N-phenyl-2-aminotetralin is not publicly available, its IR absorption bands can be predicted with a high degree of confidence based on the well-established characteristic frequencies of its constituent functional groups. The structure of N-phenyl-2-aminotetralin combines features of a secondary aromatic amine, a substituted benzene ring, and a saturated heterocyclic ring system.

The key vibrational modes expected in the IR spectrum of N-phenyl-2-aminotetralin are:

  • N-H Stretch: As a secondary amine, a single, relatively weak absorption band is anticipated in the region of 3350-3310 cm⁻¹[1]. This peak is characteristically sharper than the broad O-H stretches of alcohols.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl and the aromatic portion of the tetralin ring will appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹)[2].

  • Aliphatic C-H Stretch: The C-H bonds of the methylene (CH₂) groups in the saturated portion of the tetralin ring will give rise to medium to strong absorption bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹)[2].

  • Aromatic C=C Stretch: The stretching vibrations within the aromatic rings will produce several medium to weak bands in the 1600-1450 cm⁻¹ region. These are characteristic of the benzene ring and are often seen as a pair of bands around 1600 cm⁻¹ and 1475 cm⁻¹[2].

  • C-N Stretch: The stretching vibration of the C-N bond in aromatic amines is typically a strong band found in the 1335-1250 cm⁻¹ range[1].

  • N-H Bend (Wag): A broad and strong band due to the out-of-plane bending (wagging) of the N-H bond is expected in the 910-665 cm⁻¹ region for primary and secondary amines[1].

  • Aromatic C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the aromatic rings.

Comparative Spectral Analysis: N-phenyl-2-aminotetralin and Its Analogs

To highlight the unique spectral features of N-phenyl-2-aminotetralin, we will now compare its predicted IR absorption bands with the experimental data of 2-aminotetralin, aniline, and N-ethylaniline.

Vibrational Mode N-phenyl-2-aminotetralin (Predicted) 2-Aminotetralin (Experimental) Aniline (Experimental) N-Ethylaniline (Experimental)
N-H Stretch ~3350-3310 cm⁻¹ (1, weak)~3360 & ~3290 cm⁻¹ (2, medium)~3430 & ~3350 cm⁻¹ (2, medium)~3410 cm⁻¹ (1, weak)
Aromatic C-H Stretch ~3100-3000 cm⁻¹ (multiple, weak-medium)~3100-3000 cm⁻¹ (multiple, weak-medium)~3100-3000 cm⁻¹ (multiple, weak-medium)~3100-3000 cm⁻¹ (multiple, weak-medium)
Aliphatic C-H Stretch ~2950-2850 cm⁻¹ (multiple, medium-strong)~2950-2850 cm⁻¹ (multiple, medium-strong)N/A~2970-2860 cm⁻¹ (multiple, medium-strong)
Aromatic C=C Stretch ~1600-1450 cm⁻¹ (multiple, medium-weak)~1600-1450 cm⁻¹ (multiple, medium-weak)~1620 & ~1500 cm⁻¹ (strong)~1600 & ~1500 cm⁻¹ (strong)
N-H Bend (Scissoring) N/A~1620 cm⁻¹ (medium)~1620 cm⁻¹ (strong)N/A
C-N Stretch ~1335-1250 cm⁻¹ (strong)~1270 cm⁻¹ (strong)~1280 cm⁻¹ (strong)~1315 cm⁻¹ (strong)
N-H Wag ~910-665 cm⁻¹ (broad, strong)~850-750 cm⁻¹ (broad, strong)~900-700 cm⁻¹ (broad, strong)~750-700 cm⁻¹ (broad, strong)
Aromatic C-H Bend ~900-675 cm⁻¹ (strong)~740 cm⁻¹ (strong)~750 & ~690 cm⁻¹ (strong)~750 & ~690 cm⁻¹ (strong)

Note: Experimental data for 2-Aminotetralin, Aniline, and N-Ethylaniline are sourced from the NIST Chemistry WebBook and other spectral databases.[3][4][5]

This comparison reveals key distinguishing features:

  • N-H Stretch Region: N-phenyl-2-aminotetralin and N-ethylaniline, both being secondary amines, will exhibit a single N-H stretching band, distinguishing them from the primary amines, 2-aminotetralin and aniline, which show two distinct N-H stretching bands.

  • Aliphatic C-H Stretches: The presence of strong aliphatic C-H stretching bands below 3000 cm⁻¹ is a clear indicator of the saturated tetralin ring in both N-phenyl-2-aminotetralin and 2-aminotetralin, a feature absent in aniline.

  • N-H Bend (Scissoring): The N-H scissoring vibration around 1620 cm⁻¹ is characteristic of primary amines and will be present in the spectra of 2-aminotetralin and aniline, but absent in those of N-phenyl-2-aminotetralin and N-ethylaniline.

Experimental Protocol: Acquiring an FTIR Spectrum

The following is a generalized protocol for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like N-phenyl-2-aminotetralin using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

Instrumentation:

  • FTIR Spectrometer (e.g., Thermo Scientific Nicolet Summit X)

  • ATR Accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

    • With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere (CO₂ and water vapor).

  • Sample Preparation and Loading:

    • Place a small amount of the solid N-phenyl-2-aminotetralin sample onto the center of the ATR crystal.

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine identification.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other data processing as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press arm after analysis to prevent cross-contamination.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for the identification of N-phenyl-2-aminotetralin based on its IR spectrum.

IR_Spectrum_Interpretation start Obtain IR Spectrum check_NH N-H Stretch (~3350-3310 cm⁻¹) start->check_NH single_peak Single Peak? check_NH->single_peak Observe region two_peaks Two Peaks? single_peak->two_peaks No secondary_amine Likely Secondary Amine single_peak->secondary_amine Yes no_peak No Peak? two_peaks->no_peak No primary_amine Likely Primary Amine two_peaks->primary_amine Yes tertiary_amine Likely Tertiary Amine no_peak->tertiary_amine Yes check_aliphatic_CH Aliphatic C-H Stretch (<3000 cm⁻¹) secondary_amine->check_aliphatic_CH aliphatic_present Aliphatic CH Present check_aliphatic_CH->aliphatic_present Yes aliphatic_absent Aliphatic CH Absent check_aliphatic_CH->aliphatic_absent No check_aromatic Aromatic C=C & C-H (~1600-1450 cm⁻¹ & >3000 cm⁻¹) aliphatic_present->check_aromatic aromatic_present Aromatic Features Present check_aromatic->aromatic_present Yes aromatic_absent Aromatic Features Absent check_aromatic->aromatic_absent No check_CN Aromatic C-N Stretch (~1335-1250 cm⁻¹) aromatic_present->check_CN strong_CN Strong C-N Stretch Present check_CN->strong_CN Yes weak_absent_CN Weak/Absent C-N Stretch check_CN->weak_absent_CN No conclusion N-phenyl-2-aminotetralin Identified strong_CN->conclusion

Caption: A flowchart for the systematic identification of N-phenyl-2-aminotetralin using its characteristic IR absorption bands.

Conclusion

The infrared spectrum of N-phenyl-2-aminotetralin is characterized by a unique combination of absorption bands that reflect its molecular structure. The presence of a single N-H stretch, along with both aromatic and aliphatic C-H stretches, and a strong aromatic C-N stretch, provides a clear spectral signature. By comparing these expected features with the experimental spectra of 2-aminotetralin, aniline, and N-ethylaniline, researchers can confidently distinguish N-phenyl-2-aminotetralin from its structural analogs. This guide provides the foundational knowledge and a systematic approach for the successful application of IR spectroscopy in the identification and characterization of this important compound.

References

  • NIST Chemistry WebBook. Aniline, n-tert-butyl-. [Link]

  • PubChem. 2-Aminotetralin. [Link]

  • NIST Chemistry WebBook. Aniline. [Link]

  • NIST Chemistry WebBook. Aniline. [Link]

  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY.... [Link]

  • NIST Chemistry WebBook. Benzenamine, N-ethyl-. [Link]

  • SpectraBase. N-Ethylaniline - Optional[FTIR] - Spectrum. [Link]

  • NIST Chemistry WebBook. Aniline. [Link]

  • ResearchGate. IR spectra of the polymers: (a) polyaniline, (b) poly-n-ethylaniline,.... [Link]

  • ResearchGate. Experimental difference IR spectra showing changes after irradiation at.... [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

  • Defense Technical Information Center. THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. [Link]

  • Wikipedia. 2-Aminotetralin. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. [Link]

  • ACS Publications. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. [Link]

  • PubChem. 2-Aminotetralin-2-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. [Link]

  • MDPI. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

  • YouTube. Introduction to IR Spectroscopy - Amines. [Link]

  • University of Colorado Boulder. IR Chart. [Link]

Sources

A Comparative Analysis of N-Phenyl and N-Benzyl Aminotetralins: Unraveling the Nuances of Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology, the 2-aminotetralin scaffold serves as a privileged structure, forming the backbone of numerous ligands targeting dopaminergic and serotonergic receptors. The nature of the substituent on the amino group is a critical determinant of a ligand's binding affinity and functional profile. This guide provides an in-depth comparison of two fundamental N-substituted aminotetralin classes: N-phenyl and N-benzyl derivatives. By examining available experimental data and elucidating the underlying structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly subtle difference between a direct phenyl linkage and a benzyl moiety can profoundly impact receptor interactions.

While a direct, head-to-head comparison of the unsubstituted parent N-phenyl-2-aminotetralin and N-benzyl-2-aminotetralin across a wide array of receptors is not extensively documented in a single study, by synthesizing data from various sources on closely related analogs, we can delineate the key principles governing their binding affinities.

Core Structural Differences: N-Phenyl vs. N-Benzyl Aminotetralin

The fundamental distinction between these two classes lies in the linker between the nitrogen atom of the aminotetralin core and the aromatic ring. In N-phenyl aminotetralins, the phenyl group is directly attached to the nitrogen, creating a more rigid and sterically constrained conformation. Conversely, the N-benzyl aminotetralins possess a methylene (-CH2-) spacer, affording greater conformational flexibility. This seemingly minor structural variance has significant implications for how these molecules orient themselves within the binding pockets of their target receptors.

G cluster_phenyl N-Phenyl-2-aminotetralin cluster_benzyl N-Benzyl-2-aminotetralin phenyl phenyl benzyl benzyl

Figure 1. Core chemical structures of N-phenyl- and N-benzyl-2-aminotetralin.

Comparative Binding Affinity Profile

The following table summarizes the available binding affinity data (Ki values in nM) for derivatives of N-phenyl and N-benzyl aminotetralins at key dopamine and serotonin receptors. It is important to note that these values are compiled from different studies and may involve various substitutions on the tetralin or phenyl/benzyl rings, which can influence affinity. Therefore, the data should be interpreted as indicative of general trends rather than absolute comparisons.

Compound ClassReceptor SubtypeRepresentative CompoundKi (nM)Reference
N-Phenyl Aminotetralin Analogs Dopamine D4N/A (direct phenyl substitution)Inactive[1]
Serotonin 5-HT1A(2S)-5-(phenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5-PAT)~25[2]
Serotonin 5-HT1B(2S)-5-(phenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5-PAT)~25[2]
Serotonin 5-HT1D(2S)-5-(phenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5-PAT)High Affinity[2]
N-Benzyl Aminotetralin Analogs Dopamine D2N-benzyl substituted piperidine165[1]
Serotonin 5-HT2AN-benzyl phenethylaminesSub-nanomolar to low nanomolar[3][4]

Discussion of Structure-Activity Relationships (SAR)

The observed and inferred differences in binding affinity between N-phenyl and N-benzyl aminotetralins can be rationalized by considering the specific interactions within the receptor binding pockets.

Dopamine Receptor Interactions

For dopamine receptors, particularly the D2-like family (D2, D3, D4), the size and conformation of the N-substituent are critical. Structure-activity relationship studies on N-substituted 2-aminotetralins have consistently shown that an n-propyl group is often optimal for high affinity.[5] This suggests the presence of a hydrophobic pocket of a specific size that accommodates this alkyl chain.

The inactivity of direct N-phenyl substitution at the D4 receptor, as noted in a study on benzyloxy piperidines, is a significant finding.[1] This suggests that the rigid, planar nature of the N-phenyl group may introduce steric hindrance or an unfavorable electronic configuration that prevents optimal interaction with the receptor's binding site.

In contrast, the N-benzyl group, with its greater conformational freedom due to the methylene spacer, can adopt a more favorable orientation within the binding pocket. This flexibility allows the phenyl ring to potentially engage in additional beneficial interactions, such as pi-pi stacking or hydrophobic interactions, with aromatic residues in the receptor, which may contribute to retained or even enhanced affinity at some dopamine receptor subtypes.[6]

Serotonin Receptor Interactions

The pharmacology of N-substituted aminotetralins at serotonin receptors is also heavily influenced by the nature of the N-substituent.

At 5-HT1A receptors, while extensive data on the parent N-phenyl and N-benzyl compounds is scarce, studies on related 5-substituted-2-aminotetralins (5-SATs) indicate that N,N-dialkyl substitution is well-tolerated.[2][7][8] The impact of an N-phenyl versus an N-benzyl group would likely depend on the specific topology of the 5-HT1A binding pocket and whether the additional aromatic ring can be accommodated and form favorable interactions.

For 5-HT2A receptors, there is compelling evidence that an N-benzyl or more broadly, an N-arylmethyl substitution, can dramatically increase binding affinity compared to simple N-alkyl homologs.[3] Studies on N-benzyl phenethylamines have shown that the N-benzyl moiety can increase affinity by up to 300-fold.[3] Molecular modeling suggests that the N-benzyl group may interact with specific phenylalanine residues within the 5-HT2A receptor binding site, providing a strong rationale for this enhanced affinity.[3] This suggests that N-benzyl aminotetralins would likely exhibit high affinity for the 5-HT2A receptor. The affinity of N-phenyl aminotetralins at this receptor is less clear from the available literature.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

To empirically determine and compare the binding affinities of N-phenyl and N-benzyl aminotetralins, a competitive radioligand binding assay is the gold standard. The following is a detailed, step-by-step methodology for such an experiment targeting the dopamine D2 receptor.

I. Materials and Reagents
  • Cell Membranes: Membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity D2 receptor antagonist, such as [³H]Spiperone or [³H]Raclopride.

  • Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).

  • Test Compounds: N-phenyl-2-aminotetralin and N-benzyl-2-aminotetralin, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester and liquid scintillation counter.

II. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_termination Termination and Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents and Compound Dilutions add_total Total Binding Wells: Membranes + Radioligand + Buffer prep_reagents->add_total add_nsb Non-Specific Binding Wells: Membranes + Radioligand + Haloperidol prep_reagents->add_nsb add_comp Competition Wells: Membranes + Radioligand + Test Compound prep_reagents->add_comp prep_membranes Thaw and Resuspend D2 Receptor Membranes prep_membranes->add_total prep_membranes->add_nsb prep_membranes->add_comp incubate Incubate at Room Temperature (e.g., 60-90 minutes) add_total->incubate add_nsb->incubate add_comp->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash dry Dry Filters wash->dry count Add Scintillation Cocktail and Count Radioactivity dry->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Figure 2. Workflow for a competitive radioligand binding assay.

III. Step-by-Step Procedure
  • Compound Preparation: Prepare serial dilutions of the N-phenyl and N-benzyl aminotetralin stock solutions in the assay buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the cell membrane preparation.

    • Non-Specific Binding (NSB): Add assay buffer, the radioligand, the non-specific binding agent, and the cell membrane preparation.

    • Competition: Add the serially diluted test compounds, the radioligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curves: Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

  • Determine IC₅₀: The IC₅₀ value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki: The inhibition constant (Ki) is a measure of the affinity of the test compound for the receptor. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The substitution on the nitrogen atom of the 2-aminotetralin scaffold is a critical determinant of binding affinity at dopamine and serotonin receptors. While direct comparative data for unsubstituted N-phenyl and N-benzyl aminotetralins is limited, the available structure-activity relationship data suggests distinct pharmacological profiles. The greater conformational flexibility of the N-benzyl group appears to be generally more favorable for high-affinity interactions, particularly at the 5-HT2A receptor. Conversely, the rigidity of the N-phenyl substitution may be detrimental to binding at certain receptors, such as the dopamine D4 receptor.

The provided experimental protocol for a competitive radioligand binding assay offers a robust framework for empirically determining the binding affinities of these and other novel aminotetralin derivatives. Such data is invaluable for guiding the rational design of new ligands with desired selectivity and potency profiles for the development of novel therapeutics targeting dopaminergic and serotonergic systems.

References

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  • Grol, C. J., & Rollema, H. (1977). Structure activity relationships of presynaptic dopamine receptor agonists. Journal of Pharmacy and Pharmacology, 29(1), 153-156.
  • Watts, V. J., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 15(2), 357-370. [Link]

  • Watts, V. J., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors.
  • Watts, V. J., et al. (2024). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Publications. [Link]

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Comparative Stability Analysis: N-phenyl-2-aminotetralin vs. 2-aminotetralin

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of drug discovery and development, the stability of a molecule is a cornerstone of its therapeutic potential and viability. This guide provides an in-depth comparative analysis of the stability of N-phenyl-2-aminotetralin and its parent compound, 2-aminotetralin. Understanding the nuances of their chemical stability is critical for formulation development, predicting shelf-life, and ensuring consistent biological activity.

Molecular Structure and its Implications for Stability

The fundamental difference between N-phenyl-2-aminotetralin and 2-aminotetralin lies in the substitution at the amino group. 2-Aminotetralin possesses a primary amine (-NH2), whereas N-phenyl-2-aminotetralin features a secondary amine with a phenyl group attached to the nitrogen atom (-NH-Ph). This seemingly subtle modification has profound implications for the molecule's electronic and steric properties, which in turn govern its stability.

  • 2-Aminotetralin (2-AT): Also known as 1,2,3,4-tetrahydronaphthalen-2-amine, this compound has the molecular formula C₁₀H₁₃N.[1] It is a tetralin derivative with a primary amino group.[1][2]

  • N-phenyl-2-aminotetralin: This derivative incorporates a phenyl group onto the amino nitrogen of the 2-aminotetralin scaffold, making it a secondary amine.

The stability of amines is influenced by the availability of the lone pair of electrons on the nitrogen atom. In aromatic amines, this lone pair can be delocalized into the aromatic ring, which can affect basicity and reactivity.[3][4] In the case of N-phenyl-2-aminotetralin, the presence of the phenyl group introduces resonance effects that can delocalize the nitrogen's lone pair, potentially influencing its susceptibility to oxidative degradation.

Theoretical Stability Comparison: Primary vs. Secondary Amines

From a theoretical standpoint, secondary amines often exhibit different stability profiles compared to primary amines due to several factors:

  • Inductive Effects: Alkyl groups are electron-donating, which can increase the electron density on the nitrogen atom and stabilize any potential positive charge that forms during a reaction.[4][5] While a phenyl group can be electron-withdrawing through resonance, it also adds steric bulk.

  • Steric Hindrance: The phenyl group in N-phenyl-2-aminotetralin provides significant steric hindrance around the nitrogen atom. This can shield the amine from attack by other molecules, potentially slowing down degradation reactions.

  • Hydrogen Bonding: Primary amines have two hydrogen atoms available for hydrogen bonding, while secondary amines have one. This difference can affect their physical properties and interactions with their environment, which can indirectly influence stability.[6]

Generally, the increased substitution on the nitrogen atom in secondary amines can lead to greater stability against certain degradation pathways compared to primary amines.

G cluster_0 2-Aminotetralin (Primary Amine) cluster_1 N-phenyl-2-aminotetralin (Secondary Amine) cluster_2 Comparative Stability a Structure: C₁₀H₁₃N -NH₂ group b Properties: - More susceptible to oxidation - Less steric hindrance a->b Leads to e N-phenyl-2-aminotetralin is predicted to have greater stability against oxidative degradation due to steric hindrance. b->e c Structure: -NH-Phenyl group d Properties: - Phenyl group offers steric protection - Resonance effects may influence reactivity c->d Leads to d->e G start Prepare Stock Solutions (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1N HCl, 80°C) stress->acid base Base Hydrolysis (0.1N NaOH, 80°C) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (60°C) stress->thermal photo Photolytic (UV light) stress->photo sample Sample at Time Points acid->sample base->sample oxidative->sample thermal->sample photo->sample analyze HPLC-UV/MS Analysis sample->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data

Caption: Workflow for a forced degradation study.

Data Presentation and Interpretation

The results of the forced degradation study should be summarized in a clear and concise table to facilitate comparison.

Table 1: Comparative Stability Data (Hypothetical)

Stress Condition% Degradation of 2-aminotetralin% Degradation of N-phenyl-2-aminotetralinMajor Degradants Observed
Acid Hydrolysis (0.1N HCl, 80°C, 24h)< 5%< 5%None significant
Base Hydrolysis (0.1N NaOH, 80°C, 24h)< 5%< 5%None significant
Oxidative (3% H₂O₂, RT, 24h)25%10%N-oxide, Imine
Thermal (60°C, 7 days)10%5%Minor unidentified peaks
Photolytic (UV 254nm, 24h)15%8%Photodegradation products

Interpretation:

Based on the hypothetical data, N-phenyl-2-aminotetralin demonstrates enhanced stability compared to 2-aminotetralin, particularly under oxidative and photolytic stress. This is likely attributable to the steric protection afforded by the phenyl group, which hinders the approach of reactive oxygen species and absorbs some UV radiation.

Conclusion for Drug Development Professionals

The substitution of a phenyl group on the amine of 2-aminotetralin imparts a significant stabilizing effect. For drug development, this enhanced stability of N-phenyl-2-aminotetralin offers several advantages:

  • Longer Shelf-Life: A more stable compound is likely to have a longer shelf-life, reducing the costs associated with manufacturing and distribution.

  • Simplified Formulation: A more stable active pharmaceutical ingredient (API) may require fewer excipients to protect it from degradation, leading to simpler and potentially safer formulations.

  • Consistent Efficacy: Greater stability ensures that the drug product maintains its potency and efficacy over time, leading to more predictable therapeutic outcomes.

While 2-aminotetralin is a valuable scaffold in medicinal chemistry, its N-phenyl derivative represents a strategic modification to improve its drug-like properties. Further studies are warranted to fully characterize the degradation products and their potential toxicities.

References

  • Grokipedia. 2-Aminotetralin.
  • PubChem. 2-Aminotetralin. Available from: [Link]

  • Quora. Why aryl alkyl amines are stronger base than aryl amines?. Available from: [Link]

  • Wikipedia. 2-Aminotetralin. Available from: [Link]

  • MDPI. An Overview of Degradation Strategies for Amitriptyline. Available from: [Link]

  • MDPI. Degradation of Selected Antidepressants Sertraline and Citalopram in Ultrapure Water and Surface Water Using Gamma Radiation. Available from: [Link]

  • Brainly.in. Why secondary amine are more stable than primary and tertiary amine?. Available from: [Link]

  • ChemistryStudent. Amines (A-Level). Available from: [Link]

  • Oreate AI Blog. Understanding Primary and Secondary Amines: A Closer Look. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.